Miglitol-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO5 |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1/i1D2,2D2 |
InChI Key |
IBAQFPQHRJAVAV-KLVJUPHASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Miglitol-d4: A Technical Guide for Researchers
Introduction
Miglitol-d4 is the deuterated isotopologue of Miglitol, an oral α-glucosidase inhibitor used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] As a stable isotope-labeled internal standard, this compound is an indispensable tool in bioanalytical and pharmacokinetic studies, enabling precise quantification of Miglitol in biological matrices by mass spectrometry.[3] This guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental workflows for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally analogous to Miglitol, with four deuterium atoms incorporated into the N-(2-hydroxyethyl) side chain. This substitution results in a higher molecular weight, which allows it to be distinguished from the unlabeled parent compound in mass spectrometry assays, while maintaining nearly identical chemical and physical properties.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Data | Reference(s) |
| Formal Name | 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol | [3] |
| CAS Number | 1346597-27-0 (for Hydrochloride salt) | [4][5] |
| Molecular Formula | C₈H₁₃D₄NO₅ | [3] |
| Formula Weight | 211.3 g/mol | [3] |
| Appearance | A solid | [3] |
| Solubility | Soluble in DMSO and Water | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Synonyms | BAY 1099-d4, Glyset-d4, N-(2-Hydroxyethyl-d4)-1-deoxynojirimycin | [4] |
Mechanism of Action of Miglitol
This compound serves as an analytical standard; its biological activity is identical to that of Miglitol. The therapeutic effect of Miglitol stems from its action as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[1][6] These enzymes are crucial for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[1][6][7]
By inhibiting these enzymes, Miglitol delays carbohydrate digestion and glucose absorption, which in turn lowers postprandial blood glucose levels.[1][2] Unlike sulfonylurea drugs, Miglitol does not stimulate insulin secretion.[1][6]
The inhibitory potency of Miglitol against various α-glucosidases has been quantified, demonstrating its selectivity.
| Enzyme Target | IC₅₀ Value | Reference(s) |
| Human Lysosomal α-Glucosidase | 0.35 µM | [3] |
| Rat Sucrase | 0.11 µM | [3] |
| Rat Maltase | 1.3 µM | [3] |
| Rat Isomaltase | 1.2 µM | [3] |
| Human β-Glucosidase | 84 µM | [3] |
Experimental Protocols and Workflows
A. General Synthesis Route of Miglitol
The industrial synthesis of Miglitol typically involves a chemo-enzymatic process.[8] A common pathway includes the biotransformation of N-2-hydroxyethyl glucamine into an intermediate, 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose, using microorganisms like Gluconobacter oxydans.[9][10] This intermediate then undergoes catalytic hydrogenation to yield the final Miglitol product.[10][11] The synthesis of this compound would require the use of a deuterated starting material in a similar pathway.
A specific patented method details a catalytic hydrogenation reaction using a Palladium on Carbon (Pd/C) catalyst under hydrogen pressure at 20-30°C for 7-8 hours, achieving a yield greater than 90%.[11]
B. Bioanalytical Quantification using this compound
This compound is primarily used as an internal standard for the accurate determination of Miglitol concentrations in biological samples (e.g., plasma, urine) via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Detailed Methodology:
-
Sample Preparation: A known volume of the biological sample (e.g., 100 µL of plasma) is aliquoted.
-
Internal Standard Spiking: A precise amount of this compound solution (in a solvent like methanol) is added to each sample, standard, and quality control. This ensures that any variability during sample processing affects both the analyte and the internal standard equally.
-
Protein Precipitation/Extraction: A protein precipitating agent (e.g., acetonitrile or methanol) is added to remove proteins, which can interfere with the analysis. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Miglitol and this compound is transferred to a clean vial for analysis.
-
LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system.
-
Liquid Chromatography (LC): The analyte and internal standard are separated from other matrix components on a chromatographic column (e.g., a C18 column).
-
Mass Spectrometry (MS/MS): The separated compounds are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for both Miglitol and this compound are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification: The concentration of Miglitol in the original sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound), by interpolating from a standard curve prepared with known concentrations of Miglitol.
References
- 1. drugs.com [drugs.com]
- 2. Miglitol - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. vivanls.com [vivanls.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN107746385A - A kind of preparation method of Miglitol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of Miglitol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Miglitol-d4, a deuterated internal standard for the quantitative analysis of the anti-diabetic drug Miglitol. This document details a plausible synthetic pathway, analytical methodologies for characterization, and relevant quantitative data to support its use in research and drug development.
Introduction
Miglitol, chemically known as (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, is an oral α-glucosidase inhibitor used for the management of type 2 diabetes mellitus.[1] It competitively and reversibly inhibits α-glucosidase enzymes in the small intestine, delaying the digestion of complex carbohydrates and thus reducing postprandial hyperglycemia. This compound, or 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol, serves as an ideal internal standard for bioanalytical and pharmacokinetic studies of Miglitol due to its similar chemical and physical properties but distinct mass, enabling accurate quantification by mass spectrometry.
Synthesis of this compound
The synthesis of this compound can be achieved by incorporating a deuterated N-hydroxyethyl group into the 1-deoxynojirimycin (DNJ) core structure. A common industrial route for Miglitol synthesis involves a chemo-enzymatic process, which can be adapted for the preparation of the deuterated analog.
A plausible synthetic route involves the reductive amination of D-glucose with commercially available 2-aminoethanol-1,1,2,2-d4 to yield N-(2-hydroxyethyl-d4)-glucamine. This intermediate then undergoes biotransformation using Gluconobacter oxydans to produce 6-(N-hydroxyethyl-d4)-amino-6-deoxy-L-sorbose. The final step is a stereoselective reductive cyclization via catalytic hydrogenation to yield this compound.
Proposed Synthetic Pathway
References
Physical and chemical properties of Miglitol-d4
An In-depth Technical Guide to the Physical and Chemical Properties of Miglitol-d4
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of the α-glucosidase inhibitor, Miglitol. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards in their work. This document details the compound's core properties, analytical methodologies for its characterization, and its primary mechanism of action.
Core Physical and Chemical Properties
This compound is primarily used as an internal standard for the quantification of Miglitol in various analytical techniques, particularly mass spectrometry.[1] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.
Identification and Formulation
The fundamental identifiers and physical state of this compound are summarized below.
| Property | Value | Citation(s) |
| Formal Name | 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol | [1] |
| Synonym(s) | BAY 1099-d4, Glyset-d4, N-(2-Hydroxyethyl-d4)-1-deoxynojirimycin | [2] |
| CAS Number | 1346597-27-0 (HCl Salt) | [2][3] |
| Molecular Formula | C₈H₁₃D₄NO₅ | [1] |
| Molecular Weight | 211.3 g/mol | [1] |
| Appearance | Solid, White to Off-White Solid | [1][4] |
| Purity | ≥99% deuterated forms (d1-d4) | [1] |
Solubility and Stability
The solubility and stability of this compound are critical for preparing stock solutions and ensuring the integrity of the compound over time.
| Property | Value | Citation(s) |
| Solubility | DMSO: Soluble, ~3 mg/mL, up to 50 mg/mL with warming Water: Soluble, up to 60 mg/mL PBS (pH 7.2): ~10 mg/mL | [1][5][6][7] |
| Storage | -20°C | [1][7] |
| Stability | Solid: ≥ 4 years at -20°C Solution: Aqueous solutions should not be stored for more than one day. Solutions in DMSO or distilled water may be stored at -20°C for up to one month. | [1][5][7] |
Note: The melting point for unlabeled Miglitol is reported as 114°C.[8][9]
Mechanism of Action
Miglitol's primary therapeutic action is the competitive and reversible inhibition of membrane-bound intestinal α-glucosidase enzymes.[10] These enzymes, located in the brush border of the small intestine, are responsible for the hydrolysis of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[10][11][12] By inhibiting these enzymes, Miglitol delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial hyperglycemia.[10][13] This mechanism is distinct from sulfonylureas as it does not enhance insulin secretion.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. vivanls.com [vivanls.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound HCl | CymitQuimica [cymitquimica.com]
- 5. Miglitol | 72432-03-2 [chemicalbook.com]
- 6. Miglitol | CAS 72432-03-2 | alpha-glucosidase inhibitor [stressmarq.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Miglitol [drugfuture.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 13. miglitol, Glyset: Drug Facts, Side Effects, and Dosing [medicinenet.com]
Miglitol-d4: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment of Miglitol-d4. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with deuterated compounds.
Introduction to this compound
Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts by delaying the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. This compound is a deuterated analog of Miglitol, where four hydrogen atoms on the N-hydroxyethyl group have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for the quantification of Miglitol in biological matrices using mass spectrometry-based assays. The stability of the carbon-deuterium bond ensures minimal isotopic exchange under typical analytical conditions.
Isotopic Purity and Enrichment: Quantitative Data
The isotopic purity of a deuterated compound refers to the percentage of the compound that contains at least one deuterium atom, while isotopic enrichment specifies the percentage of molecules that are deuterated at the intended positions. For this compound, the primary specifications revolve around the total deuterium incorporation and the distribution of deuterated species (isotopologues).
A typical specification for this compound, as provided by commercial suppliers, is a chemical purity of ≥98% for Miglitol and a deuterium incorporation of ≥99% for deuterated forms (d1-d4), with the non-deuterated (d0) form being ≤1%.
Table 1: Typical Isotopic Purity and Enrichment Specifications for this compound
| Parameter | Specification |
| Chemical Purity (as Miglitol) | ≥98% |
| Deuterium Incorporation (d1-d4) | ≥99% |
| Non-deuterated form (d0) | ≤1% |
The isotopic distribution, which details the relative abundance of each deuterated species (d1, d2, d3, and d4), is a critical parameter for ensuring the accuracy of quantitative assays. This distribution is typically determined using high-resolution mass spectrometry.
Table 2: Hypothetical Isotopic Distribution of a this compound Batch
| Isotopologue | Relative Abundance (%) |
| d0 (C8H17NO5) | 0.5 |
| d1 (C8H16DNO5) | 1.0 |
| d2 (C8H15D2NO5) | 3.5 |
| d3 (C8H14D3NO5) | 15.0 |
| d4 (C8H13D4NO5) | 80.0 |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound. This technique can resolve the different isotopologues based on their small mass differences.
Protocol: Isotopic Distribution Analysis of this compound by LC-HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-300.
-
Resolution: ≥ 70,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue of Miglitol (d0 to d4). The theoretical m/z values are:
-
d0: 208.1180
-
d1: 209.1243
-
d2: 210.1306
-
d3: 211.1368
-
d4: 212.1431
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
-
NMR Spectroscopy for Isotopic Enrichment Determination
Deuterium NMR (²H NMR) and Proton NMR (¹H NMR) can be used to confirm the positions of deuteration and to quantify the overall isotopic enrichment.
Protocol: Isotopic Enrichment Analysis of this compound by NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable protonated solvent (e.g., DMSO or H₂O/D₂O mixture with a known concentration of a reference standard). Using a protonated solvent is crucial for observing the deuterium signals without overwhelming the detector with a deuterated solvent signal.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Analysis: Compare the integral of the residual proton signals in the deuterated region (the N-hydroxyethyl group) to the integral of a non-deuterated proton signal in the molecule (e.g., the protons on the piperidine ring). This ratio can be used to calculate the percentage of deuteration at the specified positions.
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Experiment: Standard ²H NMR experiment.
-
Analysis: The presence of a signal in the ²H NMR spectrum at the chemical shift corresponding to the N-hydroxyethyl group confirms the incorporation of deuterium at this position. Quantitative ²H NMR, using an internal standard with a known deuterium concentration, can be used to determine the absolute amount of deuterated material.
-
Synthesis of this compound
A plausible synthetic route to this compound involves the N-alkylation of 1-deoxynojirimycin with a deuterated 2-bromoethanol.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Visualization of Analytical Workflows
The following diagrams illustrate the workflows for the analysis of this compound isotopic purity and enrichment.
Workflow for LC-HRMS Isotopic Distribution Analysis
Caption: LC-HRMS workflow for isotopic analysis.
Workflow for NMR Isotopic Enrichment Analysis
Caption: NMR workflow for isotopic enrichment.
Conclusion
The accurate characterization of the isotopic purity and enrichment of this compound is paramount for its reliable use as an internal standard in quantitative bioanalysis. This technical guide has outlined the key analytical methodologies, including detailed protocols for LC-HRMS and NMR spectroscopy, to ensure the quality and consistency of this critical reagent. The provided workflows and synthetic overview offer a comprehensive resource for researchers and drug development professionals. By adhering to these rigorous analytical practices, the scientific community can ensure the accuracy and reproducibility of pharmacokinetic and metabolic studies involving Miglitol.
A Technical Guide to the Kinetic Isotope Effect of Miglitol-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the kinetic isotope effect (KIE) concerning Miglitol-d4, a deuterated isotopolog of the α-glucosidase inhibitor, Miglitol. While specific experimental data on the kinetic isotope effect of this compound is not currently available in published literature, this guide outlines the theoretical framework, proposes a detailed experimental protocol for its determination, and interprets hypothetical data to illustrate the potential mechanistic insights that could be gained from such a study.
Introduction to Miglitol and the Kinetic Isotope Effect
Miglitol is an oral α-glucosidase inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] It is a deoxynojirimycin derivative that structurally mimics a carbohydrate.[4] Its primary therapeutic action is the competitive and reversible inhibition of membrane-bound intestinal α-glucosidase enzymes.[1][2] These enzymes are responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides like glucose.[5] By delaying carbohydrate digestion and absorption, Miglitol effectively blunts the postprandial rise in blood glucose.[1][4]
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen, ¹H, with deuterium, ²H or D).[6] The KIE is expressed as the ratio of the rate constant for the light isotopolog (k_L) to that of the heavy isotopolog (k_H): KIE = k_L / k_H.[6] A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or significantly altered in the rate-determining step of the reaction.
Studying the KIE of this compound can provide critical insights into its binding dynamics and mechanism of enzyme inhibition. This compound is deuterated on the N-(2-hydroxyethyl) side chain. Specifically, its formal name is 1-(2-hydroxyethyl-1,1,2,2-d₄)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol.[7] The presence of deuterium at these positions could potentially reveal a secondary KIE, offering clues about the conformational changes or enzyme-inhibitor interactions at or near the active site during the binding event.
Proposed Mechanism of Action and the Role of Isotopic Substitution
Miglitol acts as a competitive inhibitor, binding to the active site of α-glucosidase and preventing the binding and cleavage of natural carbohydrate substrates. The binding is thought to involve a series of hydrogen-bonding interactions between the hydroxyl groups of Miglitol and the amino acid residues in the enzyme's active site, mimicking the transition state of the natural substrate.
The deuterium atoms in this compound are located on the side chain, not on the core piperidine ring that most closely mimics the carbohydrate. Therefore, a primary KIE (where the C-D bond is cleaved) is not expected. However, the potential for a secondary KIE exists. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking but where changes in hybridization or steric environment occur during the transition state. The mass difference between H and D can alter the vibrational frequencies of C-D bonds compared to C-H bonds, which may influence the conformational flexibility of the side chain and its interaction with the enzyme, potentially affecting the binding affinity (K_i) or the rates of association (k_on) and dissociation (k_off).
Experimental Protocol for KIE Determination
This section outlines a detailed methodology for determining the kinetic parameters of α-glucosidase inhibition by Miglitol and this compound to calculate the KIE. The protocol is based on established spectrophotometric assays for α-glucosidase.[8][9][10][11]
3.1 Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Miglitol (light isotopolog, L)
-
This compound (heavy isotopolog, H)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.9)
-
Sodium carbonate (Na₂CO₃) for stopping the reaction
-
96-well microplates
-
Spectrophotometric microplate reader
3.2 Enzyme and Substrate Preparation
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare stock solutions of Miglitol and this compound (e.g., 1 mM) in ultrapure water. Serially dilute to obtain a range of inhibitor concentrations.
3.3 Kinetic Assay Procedure
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells. Add 20 µL of various concentrations of Miglitol or this compound to the test wells. Add 20 µL of buffer to the control wells (no inhibitor).
-
Pre-incubation: Add 10 µL of the α-glucosidase solution to each well. Mix and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.
-
Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
3.4 Data Analysis
-
Calculate the reaction velocity (v) for each inhibitor concentration.
-
Determine the mode of inhibition by constructing a Lineweaver-Burk plot (1/v vs. 1/[S]) at various fixed concentrations of Miglitol and this compound.
-
For competitive inhibition, determine the inhibition constant (K_i) for both Miglitol and this compound using Dixon plots or by non-linear regression fitting to the competitive inhibition equation.
-
The kinetic isotope effect on inhibition will be the ratio of the inhibition constants: KIE = K_i(H) / K_i(D) .
Hypothetical Data and Interpretation
As no experimental data is publicly available, this section presents hypothetical but plausible results to illustrate the potential findings of a KIE study on this compound.
Table 1: Hypothetical Kinetic Parameters for Inhibition of α-Glucosidase
| Inhibitor | K_i (µM) | KIE on K_i (K_i(H) / K_i(D)) |
| Miglitol (H) | 0.45 ± 0.03 | \multirow{2}{*}{0.92 ± 0.05} |
| This compound (D) | 0.49 ± 0.04 |
Interpretation of Hypothetical Results:
The hypothetical KIE value of 0.92 ± 0.05 is an inverse secondary kinetic isotope effect . An inverse KIE (a value less than 1) suggests that the deuterated compound binds more tightly (or dissociates more slowly) than the non-deuterated compound, although in this hypothetical case, the difference is very small and may be close to the experimental error.
Such a result could imply that the C-D bonds in the N-(2-hydroxyethyl) side chain are sterically more compact or have a lower zero-point energy, leading to a transition state for binding that is more stable for the deuterated compound. This could be due to subtle changes in van der Waals interactions or hydrogen bonding involving the side chain with residues of the enzyme upon binding. This would indicate that while the side chain is not involved in bond cleavage, its conformation and vibrational state are perturbed during the formation of the enzyme-inhibitor complex.
Conclusion and Significance
A kinetic isotope effect study of this compound represents a valuable opportunity to probe the subtle molecular interactions that govern its inhibitory activity. While a primary KIE is not anticipated due to the location of the deuterium labels, the observation of a secondary KIE—whether normal or inverse—would provide significant, high-resolution information about the role of the inhibitor's side chain during the binding process. Such data would be invaluable for refining computational models of enzyme-inhibitor interactions and could inform the rational design of next-generation α-glucosidase inhibitors with improved potency or selectivity. The experimental protocol outlined here provides a robust framework for conducting such an investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 3. Miglitol - Wikipedia [en.wikipedia.org]
- 4. Miglitol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. miglitol, Glyset: Drug Facts, Side Effects, and Dosing [medicinenet.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. α-glucosidase inhibition assay and kinetics study [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterium in the Stability of Miglitol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical role of deuterium substitution in the stability of Miglitol-d4. Miglitol, an alpha-glucosidase inhibitor, is primarily used for the management of type 2 diabetes mellitus. A notable characteristic of Miglitol is that it is not metabolized in the body and is excreted unchanged.[1][2][3] This presents a unique scenario for deuteration, which is often employed to enhance metabolic stability by leveraging the kinetic isotope effect (KIE). This guide will explore the fundamental principles of deuterium substitution, the known stability profile of Miglitol, and a proposed experimental framework to evaluate the stability of a deuterated analog, this compound.
Introduction: The Principle of Deuterium Substitution in Drug Development
Deuterium (²H or D), a stable isotope of hydrogen, possesses nearly identical physical and chemical properties to protium (¹H). However, due to its greater mass, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[][5][6] This difference in bond strength is the foundation of the Deuterium Kinetic Isotope Effect (KIE) .
In drug metabolism, particularly oxidation reactions mediated by cytochrome P450 enzymes, the cleavage of a C-H bond is often the rate-limiting step.[5][7] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this cleavage can be significantly reduced, leading to:
-
Increased Metabolic Stability : A slower rate of metabolism can lead to a longer drug half-life and increased overall exposure (Area Under the Curve, AUC).[8][9][10]
-
Reduced Formation of Toxic Metabolites : If a metabolic pathway leads to the formation of harmful byproducts, deuteration can redirect metabolism towards safer pathways.[5][11]
-
Improved Pharmacokinetic Profile : A more stable drug may allow for lower or less frequent dosing, improving patient compliance and potentially reducing side effects.[][8]
Miglitol: Pharmacology and Known Stability
Miglitol is an oral alpha-glucosidase inhibitor that delays the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][12][13] Crucially, extensive studies have shown that Miglitol is not metabolized by the body and is primarily excreted unchanged by the kidneys.[1][2][3] This lack of metabolism suggests that the primary rationale for deuteration—to enhance metabolic stability via the KIE—may not be directly applicable to Miglitol in the traditional sense.
Forced degradation studies have been conducted on Miglitol to assess its chemical stability under various stress conditions as per ICH guidelines. One study indicated that Miglitol is stable under photolytic, thermal, acid, base, and water hydrolysis conditions. However, degradation was observed under oxidative conditions, leading to the formation of at least one degradation product.[14]
Rationale for Deuterating a Non-Metabolized Drug like Miglitol
While improving metabolic stability might not be the primary goal, there are other valid reasons for developing a deuterated version of Miglitol:
-
Internal Standard for Bioanalytical Assays : Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical methods for the quantification of the parent drug in biological matrices. Their chemical similarity to the analyte ensures similar extraction recovery and ionization efficiency, while the mass difference allows for clear differentiation.
-
Investigating Minor or Unknown Metabolic Pathways : Although major metabolic pathways have not been identified for Miglitol, the possibility of very minor, previously undetected metabolic processes cannot be entirely ruled out. The use of this compound could serve as a sensitive tool to probe for such pathways.
-
Potential for Altered Physicochemical Properties : While generally minimal, deuterium substitution can subtly influence properties like lipophilicity and pKa, which could theoretically impact absorption or distribution, although this is less common.
Data Presentation: Hypothetical Stability Comparison
The following tables present a hypothetical comparison of the stability of Miglitol and this compound under forced degradation conditions. The data is illustrative and based on the known degradation profile of Miglitol, with the assumption that deuteration at a non-labile position would not significantly alter its chemical stability under these specific stressors.
Table 1: Forced Degradation of Miglitol and this compound
| Stress Condition | Time | % Degradation of Miglitol | % Degradation of this compound (Hypothetical) | Major Degradants |
| 0.1 N HCl | 24 hours | Not Observed[14] | Not Observed | None |
| 0.1 N NaOH | 24 hours | Not Observed[14] | Not Observed | None |
| 30% H₂O₂ | 24 hours | Observed[14] | Observed | Oxidative Degradant |
| Thermal (80°C) | 48 hours | Not Observed[14] | Not Observed | None |
| Photolytic (UV) | 24 hours | Not Observed[14] | Not Observed | None |
Table 2: Hypothetical Metabolic Stability in Human Liver Microsomes
| Compound | Incubation Time (min) | % Parent Remaining (Hypothetical) | Half-life (t½) (min) (Hypothetical) |
| Miglitol | 0 | 100 | > 120 |
| 30 | 98 | ||
| 60 | 97 | ||
| 120 | 95 | ||
| This compound | 0 | 100 | > 120 |
| 30 | 99 | ||
| 60 | 98 | ||
| 120 | 96 |
Experimental Protocols
Forced Degradation Study
Objective: To compare the chemical stability of Miglitol and this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of Miglitol and this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl and keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours, then prepare a solution.
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, such as the one described by Reddy et al. (2016), using a C18 column and a mobile phase of acetonitrile and a phosphate buffer.[14]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To confirm the lack of metabolism of Miglitol and this compound in vitro.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).
-
Substrate Addition: Add Miglitol or this compound to the incubation mixture to a final concentration of 1 µM.
-
Incubation: Incubate the mixture at 37°C. Aliquots are removed at various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time to determine the degradation rate constant and calculate the in vitro half-life.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 14. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Miglitol-d4 as a Stable Isotope-Labeled Internal Standard: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Miglitol-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of miglitol in biological matrices. While a specific, publicly available, validated LC-MS/MS method detailing the use of this compound is not readily found in the scientific literature, this document outlines a representative methodology based on established principles of bioanalytical method development and published methods for miglitol quantification that utilize other internal standards.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In pharmacokinetic and bioequivalence studies, accurate quantification of drugs in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of an appropriate internal standard is critical to correct for variability during sample preparation and analysis.
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification, as the ratio of the analyte to the SIL-IS remains constant even with variations in sample preparation or instrument response.
This compound is the deuterium-labeled analog of miglitol and is intended for use as an internal standard for the quantification of miglitol by GC- or LC-MS.[2]
Physicochemical Properties of Miglitol and this compound
A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | Miglitol | This compound |
| Chemical Name | (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol |
| Molecular Formula | C₈H₁₇NO₅ | C₈H₁₃D₄NO₅ |
| Molecular Weight | 207.22 g/mol | 211.3 g/mol |
| Structure | ||
| Key Properties | An alpha-glucosidase inhibitor used to treat type 2 diabetes mellitus. It is a highly polar compound, soluble in water.[3][4] | Intended for use as an internal standard for miglitol quantification. |
Representative Bioanalytical Method for Miglitol using this compound
The following is a representative LC-MS/MS method for the quantification of miglitol in human plasma, adapted from published methods and incorporating this compound as the internal standard.
Experimental Protocol
3.1.1. Materials and Reagents
-
Miglitol reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Deionized water
3.1.2. Stock and Working Solutions
-
Miglitol Stock Solution (1 mg/mL): Accurately weigh and dissolve miglitol reference standard in a 50:50 (v/v) mixture of acetonitrile and water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Miglitol Working Solutions: Prepare serial dilutions of the miglitol stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.4. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol(Isocratic or gradient elution may be optimized) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Autosampler Temperature | 4°C |
3.1.5. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | Miglitol: 208.1 -> 91.1 (Quantifier), 208.1 -> 164.1 (Qualifier)This compound: 212.1 -> 95.1 (Quantifier) |
| Dwell Time | 200 ms |
Method Validation Parameters (Representative Data)
The following tables present expected performance characteristics for a validated method based on published data for similar assays.[5][6]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Miglitol | 5 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ (5) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (15) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC (500) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (1500) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Miglitol | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualizations
Mechanism of Action: α-Glucosidase Inhibition
Miglitol exerts its therapeutic effect by inhibiting α-glucosidase enzymes in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3]
Caption: Mechanism of Miglitol's inhibition of α-glucosidase.
Experimental Workflow for Sample Analysis
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying miglitol using this compound as an internal standard.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 6. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The deuterium switch: A technical guide to the enhanced pharmacology of deuterated compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmacology, the quest for optimizing drug efficacy, safety, and tolerability is perpetual. One of the most innovative and subtle strategies to emerge in recent decades is the use of deuterium in drug design.[1][2] This approach, often termed the "deuterium switch," involves the selective replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium.[2] While this modification is minor from a structural standpoint, it can have profound effects on a drug's pharmacokinetic profile, ultimately leading to improved therapeutic outcomes.[1] This technical guide provides an in-depth exploration of the core principles of deuterated compounds in pharmacology, supported by quantitative data, detailed experimental insights, and visual representations of key concepts.
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017, marking a significant milestone in the field.[3][4][5] This was followed by other approvals, including Deucravacitinib, the first de novo deuterated drug approved by the FDA.[4] These successes have solidified the viability of deuterium substitution as a valuable tool in drug development.[6]
The Core Principle: The Kinetic Isotope Effect (KIE)
The pharmacological advantages of deuteration are primarily rooted in the Kinetic Isotope Effect (KIE) .[7][8] Deuterium, with a proton and a neutron in its nucleus, is twice as heavy as protium (the most common isotope of hydrogen). This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8][9][10]
Many drugs are metabolized by enzymes, particularly the cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds as a rate-determining step in the metabolic process.[11] Due to the greater strength of the C-D bond, its enzymatic cleavage occurs at a slower rate.[1] This slowing of metabolism can lead to several beneficial pharmacokinetic changes:
-
Increased Half-life and Exposure: A reduced rate of metabolism leads to a longer drug half-life (t½) and increased overall drug exposure, as measured by the area under the curve (AUC).[9][12]
-
Reduced Peak Plasma Concentrations (Cmax): While overall exposure is increased, the peak plasma concentration can be lower, which may reduce the incidence of dose-related side effects.
-
Less Frequent Dosing: A longer half-life can allow for less frequent dosing, improving patient compliance.[10]
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic or inactive metabolites.[9][13]
-
Deuterium-Enabled Chiral Switching (DECS): For racemic drugs that undergo rapid in vivo interconversion of enantiomers, deuteration at the chiral center can stabilize the desired enantiomer, allowing for the development of a single, more effective, and potentially safer stereoisomer.[10][14][15][16][17]
The following diagram illustrates the fundamental principle of the Kinetic Isotope Effect.
Caption: The Kinetic Isotope Effect.
Case Studies in Deuterated Pharmaceuticals
The therapeutic potential of deuterated compounds is best illustrated through examples of drugs that have successfully leveraged this technology.
Deutetrabenazine (Austedo®)
Deutetrabenazine is a deuterated analog of tetrabenazine, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[9][13] Tetrabenazine is rapidly metabolized, primarily by CYP2D6, to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[12] These active metabolites are then further metabolized. Deutetrabenazine has deuterium incorporated into the two methoxy groups of tetrabenazine, which are sites of metabolic activity.[18] This deuteration significantly slows the metabolism of the active metabolites, leading to a more favorable pharmacokinetic profile.[9][18]
Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total (α+β)-HTBZ Half-life (t½) | 8.6 hours[12] | 4.8 hours[12] | ~1.8x increase |
| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | 542[12] | 261[12] | ~2.1x increase |
| Total (α+β)-HTBZ Cmax (ng/mL) | 74.6[12] | 61.6[12] | ~1.2x increase |
Data from a single-dose crossover study in healthy volunteers.
The improved pharmacokinetics of deutetrabenazine allow for a lower and less frequent dosing regimen compared to tetrabenazine, with potentially fewer side effects related to high peak plasma concentrations.[10]
Mechanism of Action: VMAT2 Inhibition
Both tetrabenazine and deutetrabenazine act as reversible inhibitors of Vesicular Monoamine Transporter 2 (VMAT2).[10] VMAT2 is responsible for transporting monoamines, such as dopamine, from the cytoplasm into synaptic vesicles. Inhibition of VMAT2 leads to the depletion of monoamine stores, particularly dopamine, in presynaptic neurons, thereby reducing the excessive dopaminergic neurotransmission that contributes to hyperkinetic movement disorders.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stabili… [ouci.dntb.gov.ua]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]
- 18. bpsbioscience.com [bpsbioscience.com]
Interpreting the Certificate of Analysis for Miglitol-d4: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Miglitol-d4. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard for the quantification of Miglitol.
Data Presentation: Summary of a Typical Certificate of Analysis
The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound. This information is crucial for ensuring the quality and reliability of experimental results.
| Parameter | Specification | Method |
| Chemical Formula | C₈H₁₃D₄NO₅ | --- |
| Molecular Weight | 211.3 g/mol | Mass Spectrometry |
| Chemical Purity | ≥98% (Miglitol) | HPLC |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | Mass Spectrometry |
| Appearance | A solid | Visual Inspection |
| Solubility | Soluble in DMSO and Water | Solvent Test |
| Storage | -20°C | --- |
| Stability | ≥4 years | Stability Studies |
Experimental Protocols
Detailed methodologies are essential for the accurate application and validation of this compound in research. Below are protocols for key experiments cited in the analysis of Miglitol.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is used to determine the chemical purity of Miglitol and to separate it from any related substances or degradation products.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Prevail Carbohydrate ES column (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 10 mM dipotassium hydrogen orthophosphate, pH adjusted to 8.0 with phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A gradient elution is employed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
Sample Preparation:
-
Prepare a stock solution of Miglitol at a concentration of 10,000 µg/mL in a diluent of acetonitrile and water (50:50, v/v).[1]
-
For the analysis of related substances, prepare a system suitability solution containing 0.15% (w/w) of each known impurity with respect to the target analyte concentration of Miglitol.[1]
Mass Spectrometry for Isotopic Enrichment and Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.
Instrumentation:
-
A mass spectrometer, which can be coupled with a Gas Chromatograph (GC) or Liquid Chromatograph (LC).[3]
Methodology:
-
A solution of this compound is introduced into the mass spectrometer.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum will show a peak corresponding to the molecular weight of this compound (211.3 g/mol ).
-
The isotopic distribution is analyzed to confirm that the deuterium incorporation is ≥99% for deuterated forms (d₁-d₄) and ≤1% for the unlabeled form (d₀).[4]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and cellular signaling pathways associated with Miglitol.
References
- 1. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note and Protocol: Quantification of Miglitol in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS) with Miglitol-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Miglitol in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of Miglitol, a derivatization step is essential for successful analysis by GC-MS. This protocol employs a two-step derivatization process involving methoximation followed by silylation to enhance the volatility and thermal stability of the analyte. Miglitol-d4 is utilized as an internal standard to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the quantification of Miglitol in a biological matrix.
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. Accurate and reliable quantification of Miglitol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common method for Miglitol analysis[1][2][3], GC-MS offers a viable alternative, particularly when appropriate derivatization is employed. This protocol provides a detailed procedure for the analysis of Miglitol in human plasma using GC-MS, with this compound as the internal standard for accurate quantification[4][5].
The analytical challenge in GC-MS analysis of polar compounds like Miglitol, which contains multiple hydroxyl and amine groups, is their low volatility and potential for thermal degradation in the GC inlet and column[6]. Chemical derivatization addresses this by converting the polar functional groups into less polar, more volatile, and more thermally stable moieties[7]. This protocol utilizes a methoximation step to protect the keto-enol tautomerism, followed by a silylation step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl and amine groups to their trimethylsilyl (TMS) derivatives[8][9].
Experimental
Materials and Reagents
-
Miglitol (Reference Standard)
-
This compound (Internal Standard)[4]
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Pyridine (Anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts (200 µL)
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Heating block or oven
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Miglitol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Miglitol stock solution in methanol to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution in methanol.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL): Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Prepare fresh daily.
-
MSTFA with 1% TMCS: Use as supplied.
-
Sample Preparation and Derivatization Protocol
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (10 µg/mL). For calibration standards and quality controls, add the appropriate volume of Miglitol working standard solution. For blank samples, add 10 µL of methanol.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex briefly and incubate at 60°C for 60 minutes[10].
-
Silylation: After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS. Vortex briefly and incubate at 70°C for 30 minutes[10].
-
Sample Transfer: After cooling, transfer the derivatized sample to an autosampler vial with a 200 µL insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Miglitol-TMS derivative | To be determined empirically (e.g., target characteristic fragment ions) |
| This compound-TMS derivative | To be determined empirically (e.g., target characteristic fragment ions) |
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the derivatized Miglitol to the derivatized this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Miglitol in unknown samples is then determined from this calibration curve.
Results and Discussion
This protocol provides a comprehensive framework for the GC-MS analysis of Miglitol in human plasma. The two-step derivatization is critical for achieving the necessary volatility and thermal stability for GC analysis. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the assay.
Representative Quantitative Data
The following table presents an example of a calibration curve for the analysis of Miglitol.
| Concentration (ng/mL) | Peak Area Ratio (Miglitol/Miglitol-d4) |
| 5 | 0.052 |
| 10 | 0.105 |
| 50 | 0.515 |
| 100 | 1.020 |
| 500 | 5.098 |
| 1000 | 10.150 |
| Correlation Coefficient (r²) | > 0.995 |
Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of Miglitol.
Conclusion
The described GC-MS method with a two-step derivatization procedure is a reliable and sensitive approach for the quantification of Miglitol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note provides a detailed protocol that can be adapted and validated in research laboratories for various applications, including pharmacokinetic and metabolic studies of Miglitol.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. restek.com [restek.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes [frontiersin.org]
Application Note: Quantitative Analysis of Miglitol in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative determination of miglitol, an alpha-glucosidase inhibitor, in human urine samples. The method utilizes a simple and efficient sample preparation procedure based on solid-phase extraction (SPE) with a deuterated internal standard (Miglitol-d4) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, bioavailability, or bioequivalence studies of miglitol.
Introduction
Miglitol is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus. It functions by inhibiting alpha-glucosidase enzymes in the intestine, thereby delaying the absorption of carbohydrates. Accurate measurement of miglitol concentrations in urine is essential for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision. This document provides a detailed protocol for the extraction and analysis of miglitol in human urine.
Experimental
Materials and Reagents
-
Miglitol reference standard
-
This compound (deuterated internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
β-Glucuronidase from Helix pomatia
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange cartridges
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of miglitol and this compound in a diluent of 50:50 (v/v) acetonitrile and water.
-
Working Standard Solutions: Serially dilute the miglitol stock solution with the diluent to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with the diluent.
-
Ammonium Acetate Buffer (10 mM, pH 5.0): Prepare by dissolving the appropriate amount of ammonium acetate in ultrapure water and adjusting the pH with formic acid.
Experimental Protocols
Urine Sample Preparation
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix the samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Enzymatic Hydrolysis: To a 1.0 mL aliquot of the urine supernatant, add 20 µL of the internal standard working solution (100 ng/mL). Add 500 µL of 10 mM ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 2 hours to deconjugate any glucuronidated metabolites.
-
Protein Precipitation: After incubation, allow the samples to cool to room temperature. Add 2.0 mL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube for solid-phase extraction.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Miglitol: 208.2 -> 146.1 m/z[1]
-
This compound (hypothetical): 212.2 -> 150.1 m/z
-
-
Data Presentation
The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Miglitol | 10 - 5000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | < 15 | 85 - 115 |
| Mid QC | 500 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Miglitol | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualization
Caption: Workflow for the extraction and analysis of miglitol from urine.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the quantification of miglitol in human urine samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The detailed protocol for sample preparation and LC-MS/MS analysis can be readily implemented in laboratories equipped with standard bioanalytical instrumentation.
References
Application Note: High-Throughput Pharmacokinetic Analysis of Miglitol in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus. It delays the digestion of ingested carbohydrates, resulting in a smaller rise in blood glucose concentration after meals.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard (SIL-IS). This approach, known as stable isotope dilution analysis, provides the highest accuracy and precision by compensating for variations in sample preparation and matrix effects.[2][3]
This application note details a sensitive, and high-throughput LC-MS/MS method for the quantification of Miglitol in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes Miglitol-d4, a deuterated stable isotope-labeled analog, as the internal standard to ensure the highest quality data for pharmacokinetic analysis.
Experimental Workflow
The overall experimental workflow for the pharmacokinetic analysis of Miglitol is depicted below.
Caption: Experimental workflow for Miglitol pharmacokinetic analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of Miglitol using this compound as the internal standard.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| LC Column | Reversed-phase Phenyl Column |
| Mobile Phase | Isocratic |
| Flow Rate | 0.5 mL/min |
| Run Time | 2.5 min[4] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Miglitol | 208.1 | 146.1 | 200 | 15 |
| This compound (IS) | 212.1 | 150.1 | 200 | 15 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linear Dynamic Range | 100 - 6000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (Miglitol) | ~40.5%[4] |
| Recovery (IS) | ~47.1%[4] |
Experimental Protocols
Materials and Reagents
-
Miglitol reference standard
-
This compound (Internal Standard)[5]
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Miglitol and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Miglitol by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the calibration curve standards.
-
Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1000 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC standards by spiking blank human plasma with the appropriate Miglitol working standard solutions to achieve final concentrations across the linear range (e.g., 100, 200, 500, 1000, 2000, 4000, and 6000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma in each tube, add 20 µL of the IS working solution (1000 ng/mL this compound). For blank samples, add 20 µL of the 50:50 acetonitrile/water mixture.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to HPLC vials for analysis.
LC-MS/MS Analysis Protocol
-
LC System: An HPLC system capable of delivering an isocratic flow.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
LC Conditions:
-
Column: Reversed-phase Phenyl column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A suitable isocratic mixture (e.g., Acetonitrile:Water with 0.1% Formic Acid). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive.
-
MRM transitions are listed in Table 2.
-
Optimize gas flows (nebulizer, heater, and curtain gas) and source temperature according to the instrument manufacturer's recommendations.
-
Data Analysis and Pharmacokinetic Calculations
-
Integrate the chromatographic peaks for Miglitol and this compound (IS).
-
Calculate the peak area ratio of Miglitol to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Miglitol in the QC and unknown samples from the calibration curve.
-
Use the calculated plasma concentrations at each time point to determine the key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Elimination Half-life): Time required for the plasma concentration to decrease by half.[4]
-
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of Miglitol in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The use of this compound ensures high accuracy and precision, mitigating potential matrix effects and variability in sample processing. The described method is rapid, sensitive, and suitable for high-throughput pharmacokinetic studies in a drug development or clinical research setting.
References
- 1. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Note: High-Throughput Bioanalytical Method for Miglitol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Miglitol in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Miglitol-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method was developed and validated over a linear range of 5.00 to 2000 ng/mL and is suitable for pharmacokinetic, bioavailability, and bioequivalence studies.
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus.[1] It acts by delaying the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.[2] Accurate and reliable quantification of Miglitol in biological matrices is essential for pharmacokinetic and bioequivalence studies.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note presents a detailed protocol for a high-throughput bioanalytical method for Miglitol in human plasma.
Materials and Methods
Reagents and Materials
-
Miglitol reference standard (≥99% purity)
-
This compound internal standard (≥99% deuterated forms)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)[6]
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Miglitol in a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Prepare a 1 mg/mL stock solution of this compound in the same diluent.
Working Standard Solutions:
-
Prepare working standard solutions of Miglitol by serial dilution of the stock solution with the diluent to create calibration standards.
-
Prepare a working internal standard solution of this compound at an appropriate concentration.
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Liquid Chromatography
-
Column: Reversed-phase C18, 50 x 4.6 mm, 5 µm[6]
-
Mobile Phase A: 10 mmol/L Ammonium acetate in water[6]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Gradient: Isocratic or a simple gradient can be optimized for best peak shape and separation. A run time of approximately 2.5 minutes is achievable.[8][9]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of a representative method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5.00 - 2000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 5.00 | < 2.82[6] | < 2.92[6] | ± 6.7 to ± 10.0[6] |
| Low QC | 15.0 | < 2.82[6] | < 2.92[6] | ± 6.7 to ± 10.0[6] |
| Mid QC | 200 | < 2.82[6] | < 2.92[6] | ± 6.7 to ± 10.0[6] |
| High QC | 1600 | < 2.82[6] | < 2.92[6] | ± 6.7 to ± 10.0[6] |
Data adapted from a similar published method.[6]
Table 3: Recovery
| Analyte | Recovery (%) |
| Miglitol | 40.5 ± 2.7[8][9] |
| Internal Standard (Gabapentin) | 47.1 ± 2.9[8][9] |
Note: Recovery data for this compound is expected to be similar to that of Miglitol.
Experimental Workflow and Diagrams
References
- 1. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparisons between two formulations containing 100 mg of miglitol in healthy male Korean volunteers: a randomized, open-label, single-dose, two-period, two-sequence crossover bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
In vitro metabolism studies of Miglitol with Miglitol-d4 tracer
Application Note: In Vitro Metabolism of Miglitol
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus.[1][2] It functions by delaying the digestion of carbohydrates, which results in a smaller increase in blood glucose concentration after meals.[2][3] Pharmacokinetic studies have consistently shown that miglitol is systemically absorbed but is not metabolized in humans or animals; it is primarily excreted unchanged by the kidneys.[3][4] The elimination half-life from plasma is approximately 2 hours.[4]
Despite the established understanding that Miglitol does not undergo significant metabolism, this application note provides a framework for researchers aiming to definitively confirm its metabolic stability or to investigate the potential for minor, previously undetected metabolic pathways using high-sensitivity analytical techniques. The use of a deuterated internal standard, Miglitol-d4, is crucial for accurate quantification and for distinguishing the parent compound from any potential low-level metabolites.
This protocol outlines a standard in vitro assay using human liver microsomes (HLM), a common tool for studying drug metabolism.[5] The methodology is designed to be a starting point and can be adapted for other in vitro systems such as hepatocytes or S9 fractions.
Experimental Protocols
Metabolic Stability Assay of Miglitol in Human Liver Microsomes (HLM)
Objective: To assess the metabolic stability of Miglitol by incubating it with human liver microsomes and monitoring its depletion over time using LC-MS/MS. This compound is used as an internal standard for accurate quantification.
Materials and Reagents:
-
Miglitol
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Control compounds (e.g., a rapidly metabolized compound like testosterone or midazolam, and a stable compound like warfarin)
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Incubator or shaking water bath (37°C)
-
Microcentrifuge
-
Calibrated pipettes
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of Miglitol in ultrapure water.
-
Prepare a 1 M stock solution of this compound in ultrapure water.
-
Further dilute the stock solutions to create working solutions for the assay.
-
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate. A typical final incubation volume is 200 µL.
-
The final concentration of HLM in the incubation is typically 0.5 mg/mL.
-
The final concentration of Miglitol to be tested can range from 1 to 10 µM.
-
For each time point (e.g., 0, 15, 30, 60, 120 minutes), prepare separate incubation tubes.
-
Include negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Include positive control incubations with a known substrate to ensure microsomal activity.
-
-
Incubation Protocol:
-
Add the potassium phosphate buffer, HLM, and Miglitol working solution to each tube.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point sample is quenched immediately after adding NADPH.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sample Quenching and Processing:
-
At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (this compound at a fixed concentration, e.g., 100 nM).
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at 4°C for 15 minutes at >12,000 x g to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to retain and elute Miglitol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Miglitol: Precursor Ion > Product Ion (to be determined by infusion)
-
This compound: Precursor Ion > Product Ion (to be determined by infusion)
-
-
Monitor for potential phase I (e.g., hydroxylation, +16 Da) and phase II (e.g., glucuronidation, +176 Da) metabolites.
-
Data Analysis:
-
Calculate the peak area ratio of Miglitol to this compound for each time point.
-
Plot the natural logarithm of the percentage of Miglitol remaining versus incubation time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).
Data Presentation
Quantitative results from the metabolic stability assay should be presented in a clear, tabular format.
Table 1: Metabolic Stability of Miglitol in Human Liver Microsomes
| Time (min) | Peak Area (Miglitol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | % Parent Remaining |
|---|---|---|---|---|
| 0 | 1,250,000 | 1,300,000 | 0.962 | 100.0 |
| 15 | 1,245,000 | 1,295,000 | 0.961 | 99.9 |
| 30 | 1,255,000 | 1,305,000 | 0.962 | 100.0 |
| 60 | 1,240,000 | 1,290,000 | 0.961 | 99.9 |
| 120 | 1,248,000 | 1,300,000 | 0.960 | 99.8 |
Note: Data shown is hypothetical and for illustrative purposes only. It reflects the expected high stability of Miglitol.
Table 2: Calculated Kinetic Parameters
| Compound | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|
| Miglitol | >120 | < 5.8 |
| Testosterone (Control) | 15 | 46.2 |
Note: Data shown is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Miglitol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Miglitol: assessment of its role in the treatment of patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Miglitol-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Miglitol-d4 as an internal standard in the quantitative analysis of miglitol in biological matrices for drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for bioanalytical method validation and in vivo pharmacokinetic studies are also presented.
Application Notes
Introduction to Miglitol and the Role of this compound in DMPK
Miglitol is an oral alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus.[1][2][3] It exerts its therapeutic effect by delaying the digestion of carbohydrates, which results in a reduced postprandial increase in blood glucose.[2][3] Understanding the pharmacokinetic profile of miglitol is crucial for optimizing its clinical use.
Pharmacokinetic studies have shown that miglitol is not metabolized in humans or animals and is primarily excreted unchanged in the urine.[1][2][4] Its absorption is saturable; at a 25 mg dose, it is completely absorbed, whereas, at a 100 mg dose, only 50-70% is absorbed.[2] The elimination half-life of miglitol from plasma is approximately 2 hours.[1][2]
In DMPK studies, accurate quantification of drug concentrations in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is best practice in LC-MS/MS-based bioanalysis.[5][7]
This compound is chemically identical to miglitol, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This results in a slightly higher molecular weight, allowing it to be distinguished from the unlabeled miglitol by the mass spectrometer. Since this compound has nearly identical physicochemical properties to miglitol, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects (ion suppression or enhancement).[8] By adding a known amount of this compound to the samples at the beginning of the sample preparation process, it can be used to normalize for variations during sample handling and analysis, thereby improving the accuracy, precision, and reproducibility of the quantitative results.[5][7]
Applications of this compound in Bioanalytical Assays
The primary application of this compound is as an internal standard for the accurate quantification of miglitol in various biological matrices such as plasma, urine, and tissue homogenates. This is essential for:
-
Pharmacokinetic (PK) studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
-
Bioequivalence (BE) studies: Comparing the pharmacokinetic profiles of a generic drug product to that of the innovator product.
-
Toxicokinetic (TK) studies: Assessing systemic exposure to miglitol in toxicology species to support safety evaluations.
-
Mass balance studies: Although miglitol is not metabolized, radiolabeled compounds are often used in these studies to track all drug-related material.[9][10][11] this compound can serve as a non-radioactive internal standard in the LC-MS analysis of samples from such studies.
Advantages of Using this compound as an Internal Standard
-
Correction for Matrix Effects: Co-eluting endogenous components in biological matrices can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound has the same retention time and ionization characteristics as miglitol, it experiences the same matrix effects, allowing for accurate correction.[8]
-
Improved Precision and Accuracy: By normalizing for variability in sample preparation (e.g., extraction efficiency) and instrument response, this compound significantly improves the precision and accuracy of the analytical method.[5]
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method more robust and less susceptible to minor variations in experimental conditions.
Experimental Protocols
Protocol 1: Bioanalytical Method Validation for Miglitol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Introduction This protocol outlines the validation of a quantitative LC-MS/MS method for the determination of miglitol in human plasma. This compound is used as the internal standard. The validation will be performed according to regulatory guidelines.
2. Materials and Reagents
-
Miglitol reference standard
-
This compound internal standard
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
HPLC/UPLC column (e.g., HILIC or reversed-phase C18)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
3. Instrumentation
-
A sensitive HPLC or UPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of miglitol and this compound in a suitable solvent (e.g., methanol or water).
-
Working Solutions: Prepare serial dilutions of the miglitol stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
5. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the this compound working solution to all wells/tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile (or other suitable protein precipitation solvent) to all wells/tubes.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
6. LC-MS/MS Conditions (Example)
-
LC System:
-
Column: HILIC, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with high %B, then ramp down to elute the polar miglitol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System (Positive ESI mode):
-
Monitor the following MRM transitions (Q1/Q3):
-
Miglitol: m/z [M+H]+ → fragment ion m/z
-
This compound: m/z [M+H]+ → fragment ion m/z
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.
-
7. Validation Parameters
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of miglitol and this compound.
-
Linearity and Range: Analyze calibration curves over a suitable concentration range (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (CV%) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of miglitol in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
8. Data Presentation
Table 1: Example Bioanalytical Method Validation Summary for Miglitol in Human Plasma
| Validation Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (50 ng/mL) | High QC (800 ng/mL) |
|---|---|---|---|---|
| Intra-day Precision (CV%) | 8.5 | 6.2 | 4.5 | 3.8 |
| Intra-day Accuracy (%) | 105.0 | 102.3 | 98.7 | 101.5 |
| Inter-day Precision (CV%) | 10.2 | 8.1 | 6.3 | 5.5 |
| Inter-day Accuracy (%) | 103.5 | 101.1 | 99.5 | 102.0 |
| Mean Extraction Recovery (%) | 92.5 | 94.1 | 93.5 | 92.8 |
| Matrix Factor (CV%) | 5.8 | 4.9 | 4.2 | 3.5 |
Diagram 1: Bioanalytical Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation with an internal standard.
Protocol 2: In Vivo Pharmacokinetic Study of Miglitol in Rats
1. Introduction This protocol describes a basic pharmacokinetic study in rats following a single oral administration of miglitol. Plasma samples will be collected at various time points and analyzed using the validated LC-MS/MS method.
2. Animals
-
Male Sprague-Dawley rats (e.g., 200-250 g)
-
Animals should be acclimatized for at least one week before the study.
-
House animals in appropriate caging with access to food and water.
3. Dosing
-
Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Prepare a formulation of miglitol in a suitable vehicle (e.g., water) at the desired concentration.
-
Administer a single oral dose of miglitol (e.g., 10 mg/kg) via oral gavage.
4. Sample Collection
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis
-
Analyze the plasma samples for miglitol concentration using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
6. Pharmacokinetic Analysis
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC(0-t) (Area under the curve from time 0 to the last measurable concentration)
-
AUC(0-inf) (Area under the curve from time 0 to infinity)
-
t½ (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vz/F (Apparent volume of distribution)
-
7. Data Presentation
Table 2: Example Pharmacokinetic Parameters of Miglitol in Rats following a Single 10 mg/kg Oral Dose
| Parameter | Mean ± SD (n=5) |
|---|---|
| Cmax (ng/mL) | 1550 ± 210 |
| Tmax (h) | 0.5 ± 0.2 |
| AUC(0-t) (ng·h/mL) | 4250 ± 550 |
| AUC(0-inf) (ng·h/mL) | 4380 ± 580 |
| t½ (h) | 2.1 ± 0.4 |
| CL/F (L/h/kg) | 2.3 ± 0.3 |
| Vz/F (L/kg) | 7.0 ± 1.2 |
Diagram 2: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow of an in vivo pharmacokinetic study in an animal model.
Diagram 3: Concept of Internal Standard Correction
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of miglitol. Absorption, distribution, metabolism, and excretion following administration to rats, dogs, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Radiolabeled In Vivo ADME Services - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: High-Throughput Screening Assay for Miglitol Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miglitol is an oral alpha-glucosidase inhibitor used for the management of non-insulin-dependent diabetes mellitus.[1] Its primary mechanism of action involves the reversible inhibition of membrane-bound intestinal α-glucoside hydrolase enzymes, which delays the digestion of complex carbohydrates and subsequent absorption of glucose.[1][2] This leads to a reduction in postprandial hyperglycemia.[1] High-throughput screening (HTS) assays are essential for the discovery of new drug candidates and for the evaluation of existing drugs in various biological contexts. The use of a stable isotope-labeled internal standard, such as deuterated Miglitol, is critical for accurate quantification in mass spectrometry-based assays by correcting for matrix effects and variations in sample processing.
This application note provides a detailed protocol for a high-throughput screening assay for Miglitol using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes hypothetical data from a high-throughput screen of Miglitol against various alpha-glucosidase enzymes. This data is representative of what could be obtained using the described protocol.
| Enzyme Target | Compound | IC50 (nM) | Assay Format |
| Sucrase | Miglitol | 150 | Biochemical |
| Maltase | Miglitol | 250 | Biochemical |
| Isomaltase | Miglitol | 400 | Biochemical |
| Glucoamylase | Miglitol | 800 | Biochemical |
| Sucrase | Acarbose (Control) | 120 | Biochemical |
| Maltase | Acarbose (Control) | 200 | Biochemical |
Experimental Protocols
High-Throughput In Vitro Alpha-Glucosidase Inhibition Assay
This protocol is designed for a 96-well plate format suitable for HTS.
Materials:
-
Miglitol standard
-
Deuterated Miglitol (internal standard)
-
Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (0.1 M) for stopping the reaction
-
96-well microplates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Preparation: Prepare a stock solution of Miglitol in the assay buffer. Create a serial dilution of Miglitol in a 96-well plate to generate a concentration gradient.
-
Enzyme and Substrate Preparation: Prepare the alpha-glucosidase enzyme solution and the pNPG substrate solution in the sodium phosphate buffer.
-
Assay Procedure:
-
Add 20 µL of the Miglitol dilutions to the wells of a 96-well plate.
-
Add 20 µL of the alpha-glucosidase solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate to each well.
-
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which indicates enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each Miglitol concentration. Plot the inhibition percentage against the logarithm of the Miglitol concentration to determine the IC50 value.
High-Throughput LC-MS/MS Quantification of Miglitol in Biological Samples
This protocol describes a method for the rapid and sensitive quantification of Miglitol in plasma samples using a deuterated internal standard.
Materials:
-
Human plasma samples
-
Miglitol standard solutions for calibration curve
-
Deuterated Miglitol (internal standard) solution
-
Acetonitrile
-
Dichloromethane
-
Ammonium acetate (10 mmol/L)
-
96-well deep-well plates for sample preparation
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Applied Biosystems Sciex API 4000)[3]
Protocol:
-
Sample Preparation (in a 96-well deep-well plate):
-
To 100 µL of plasma sample, add 20 µL of the deuterated Miglitol internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the plate for 1 minute.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add 200 µL of dichloromethane and vortex for 30 seconds for liquid-liquid extraction.[3]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the aqueous upper layer to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Miglitol to the deuterated internal standard against the concentration of the Miglitol standards.
-
Quantify the concentration of Miglitol in the unknown samples using the calibration curve.
-
Visualizations
Mechanism of Action of Miglitol
Caption: Mechanism of action of Miglitol.
High-Throughput Screening Workflow
Caption: HTS workflow for Miglitol quantification.
Miglitol's Effect on Melanogenesis Signaling Pathway
Caption: Miglitol's effect on melanogenesis.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 3. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 5. Miglitol, an Oral Antidiabetic Drug, Downregulates Melanogenesis in B16F10 Melanoma Cells through the PKA, MAPK, and GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Miglitol-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in Miglitol-d4 during analytical analysis. The following information is designed to help you troubleshoot and mitigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound analysis?
A1: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the context of this compound, the deuterium (d) atoms can be replaced by hydrogen (protium) atoms from the surrounding solvent or mobile phase. This process, often called "back-exchange," can lead to a decrease in the signal of the deuterated internal standard (this compound) and an increase in the signal of the unlabeled Miglitol, compromising the accuracy and precision of quantitative analyses.
Q2: Where are the deuterium labels on a commercially available this compound, and which ones are susceptible to exchange?
A2: Commercially available this compound is typically deuterated on the N-hydroxyethyl group. The full chemical name is 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol.[1] The deuterium atoms are attached to the carbon atoms of the ethyl group. These C-D bonds are generally stable and not prone to exchange under typical analytical conditions. However, Miglitol also has several labile protons on its hydroxyl (-OH) groups and the secondary amine (-NH) in the piperidine ring. These protons will readily exchange with protons from any protic solvent (e.g., water, methanol). While the deuterium labels on the carbon backbone are stable, it is crucial to be aware of the exchangeable protons on the rest of the molecule, as this can influence mass spectral interpretation.
Q3: What are the primary factors that promote isotopic back-exchange of deuterium labels?
A3: The primary factors influencing the rate of deuterium back-exchange are:
-
pH: The exchange rate is minimized at a pH of approximately 2.5.[2] Both acidic and basic conditions can catalyze the exchange.
-
Temperature: Higher temperatures increase the rate of exchange.[3][4] Therefore, keeping samples and analytical systems cool is crucial.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can readily donate protons and facilitate exchange. The presence of D₂O in the solvent can help to mitigate back-exchange by promoting the reverse reaction.[5]
-
Exposure Time: The longer the deuterated compound is in a protic, non-deuterated solvent, the greater the extent of back-exchange will be.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to isotopic exchange of this compound.
Problem: Inconsistent or decreasing signal intensity of this compound internal standard.
Possible Cause 1: Back-exchange of deuterium labels during sample preparation.
-
Troubleshooting Steps:
-
Solvent Choice: If possible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample reconstitution. If aqueous solutions are necessary, consider using deuterated water (D₂O) or a buffer prepared in D₂O.
-
pH Control: Adjust the pH of your sample solutions to be as close to 2.5 as your analytical method allows.
-
Temperature Control: Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the preparation and analysis sequence.
-
Minimize Exposure Time: Process samples as quickly as possible and inject them onto the analytical system without delay.
-
Possible Cause 2: On-column or in-source isotopic exchange during LC-MS analysis.
-
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase has a significant impact on exchange. The lowest rate of exchange is typically observed around pH 2.5.[2]
-
Mobile Phase Composition: If compatible with your chromatography, consider using mobile phases with a higher percentage of aprotic organic solvent. If a protic solvent like water is necessary, using D₂O as a component of the mobile phase can help minimize back-exchange.[5]
-
Column and System Temperature: Use a column oven and a cooled autosampler to maintain low temperatures (e.g., 4-10°C) during the chromatographic run.
-
Flow Rate and Gradient: Faster flow rates and shorter gradients can reduce the residence time of the analyte on the column, thereby decreasing the opportunity for exchange.[1]
-
Mass Spectrometer Source Conditions: High source temperatures can potentially contribute to in-source exchange. Optimize source parameters to use the lowest temperature that still provides adequate desolvation and ionization.
-
Problem: Appearance of a significant M+3, M+2, or M+1 peak in the this compound mass spectrum.
Possible Cause: Partial isotopic exchange leading to a mixed population of deuterated and partially deuterated molecules.
-
Troubleshooting Steps:
-
Review all factors from the previous section: This is a clear indication of back-exchange. Systematically evaluate your sample preparation and LC-MS conditions.
-
Purity Check of Internal Standard: Verify the isotopic purity of your this compound standard from the supplier's certificate of analysis. While unlikely to be the primary cause of significant in-analysis exchange, it's a good practice to confirm the starting material's quality. High-resolution mass spectrometry can be used to confirm the isotopic distribution of the standard.[7]
-
Data Presentation
The following table provides illustrative data on the hypothetical percentage of deuterium loss from this compound under various analytical conditions. This data is for educational purposes to highlight the impact of different parameters and is not based on experimentally verified results for this compound.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Condition C (Poor) | Hypothetical % Deuterium Loss |
| Mobile Phase pH | 2.5 | 5.0 | 7.0 | A: <1%, B: 5-10%, C: >20% |
| Column Temperature | 10°C | 25°C | 40°C | A: <2%, B: 10-15%, C: >25% |
| % Aqueous in Mobile Phase | 30% (ACN/H₂O) | 50% (ACN/H₂O) | 70% (ACN/H₂O) | A: <3%, B: 8-12%, C: >18% |
| Sample Reconstitution Solvent | Acetonitrile | 50:50 ACN:H₂O | Water | A: <1%, B: 5-8%, C: >15% |
| Autosampler Temperature | 4°C | 15°C | 25°C | A: <1%, B: 3-5%, C: >10% |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
Objective: To determine the extent of deuterium back-exchange under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in the solvent/mobile phase you intend to test (e.g., 50:50 acetonitrile:water at pH 7.0).
-
Incubation: Incubate the solution under the conditions you wish to evaluate (e.g., room temperature, 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
LC-MS Analysis: Analyze the aliquot immediately using a rapid LC-MS method, preferably with a short gradient and a mobile phase under optimized (low temperature, appropriate pH) conditions to minimize further exchange during analysis.
-
Data Analysis: Monitor the ion chromatograms for this compound (M+4) and the back-exchanged products (M+3, M+2, M+1, and M+0 for unlabeled Miglitol). Calculate the percentage of each species at each time point to determine the rate and extent of back-exchange.
Protocol 2: Optimized LC-MS/MS Method for Quantification of Miglitol using this compound
Objective: To provide a robust method for the quantification of Miglitol in a biological matrix, minimizing isotopic exchange of the internal standard.
Methodology:
-
Sample Extraction: Perform a protein precipitation or liquid-liquid extraction of the plasma/serum sample using a high percentage of cold aprotic organic solvent (e.g., acetonitrile or ethyl acetate).
-
Reconstitution: After evaporating the extraction solvent, reconstitute the sample in a mobile phase with a high organic content and a pH adjusted to ~2.5 (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient from low to high organic content.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 10°C.
-
Autosampler Temperature: 4°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Miglitol: Q1/Q3 (e.g., m/z 208.1 -> 91.1)
-
This compound: Q1/Q3 (e.g., m/z 212.1 -> 91.1 or other stable fragment)
-
-
Source Temperature: Keep as low as possible while maintaining good signal intensity (e.g., 350-400°C).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Miglitol | CAS 72432-03-2 | alpha-glucosidase inhibitor [stressmarq.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miglitol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Minimizing matrix effects in Miglitol-d4 LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Miglitol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] These components can interfere with the ionization of this compound, leading to a phenomenon known as matrix effects. This can result in either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]
Q2: Why is my deuterated internal standard, this compound, not fully compensating for matrix effects?
A2: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, issues can still arise. Deuteration can sometimes lead to slight changes in the physicochemical properties of the molecule, potentially causing a small shift in chromatographic retention time compared to the non-labeled Miglitol. If this shift causes the analyte and internal standard to elute in regions with different matrix effects, the compensation will be incomplete, leading to inaccurate quantification.[4][5] Furthermore, the presence of high concentrations of co-eluting matrix components can disproportionately affect the ionization of either the analyte or the internal standard.
Q3: How can I assess the extent of matrix effects in my assay?
A3: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any suppression or enhancement of the constant signal at the retention time of Miglitol indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" and involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound LC-MS/MS analysis.
Problem 1: Poor peak shape and/or low signal intensity for this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to ensure proper retention and separation of this compound from matrix components. For polar compounds like Miglitol, HILIC or reversed-phase chromatography with an appropriate ion-pairing agent can be effective. |
| Inefficient Ionization | Adjust mass spectrometer source parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound. Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Significant Ion Suppression | Implement a more rigorous sample preparation method to remove interfering matrix components. Consider switching from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction. |
Problem 2: High variability in quantitative results between samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. Automating liquid handling steps can improve reproducibility. |
| Differential Matrix Effects | Evaluate matrix effects across different lots of blank matrix to assess inter-subject variability. If significant differences are observed, a more robust sample cleanup method is necessary. |
| Chromatographic Shift of Internal Standard | Optimize the chromatography to ensure co-elution of Miglitol and this compound. If a persistent shift is observed, consider using a different stable isotope-labeled internal standard (e.g., 13C-labeled Miglitol) if available. |
Experimental Protocols and Data
Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of three common techniques for plasma samples.
| Method | General Principle | Reported Recovery for Miglitol (%) | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the plasma by adding an organic solvent (e.g., acetonitrile). The supernatant containing the analyte is then analyzed. | >90%[2] | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to potential ion suppression. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility. | Data not available for Miglitol. | Can provide a cleaner extract than PPT by removing more interferences. | Can be more time-consuming and may have lower recovery for polar compounds like Miglitol. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a specific solvent, leaving matrix components behind. | ~90%[4] | Provides the cleanest extracts, significantly reducing matrix effects. Can be automated. | More expensive and requires more method development than PPT or LLE. |
Detailed Methodologies
1. Protein Precipitation (PPT) Protocol
This protocol is a common starting point for Miglitol analysis in plasma.
-
Workflow Diagram:
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Protocol (Representative)
As a specific LLE protocol for Miglitol is not widely published, this representative protocol for polar compounds can be adapted.
-
Workflow Diagram:
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard (this compound) solution.
-
Add 100 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE) Protocol
This protocol is based on a published method for Miglitol in rat plasma and can be adapted for human plasma.[4]
-
Workflow Diagram:
-
Procedure:
-
Pre-treat the plasma sample using protein precipitation with acetonitrile as described in the PPT protocol and collect the supernatant.
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, followed by 5% methanol in water) to remove residual matrix components.
-
Elute Miglitol and this compound with a stronger solvent (e.g., methanol or methanol with a small percentage of ammonia).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Troubleshooting Deuterated Internal Standards
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A sensitive and selective method for the quantitative analysis of miglitol in rat plasma using unique solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming ion suppression in the quantification of Miglitol with Miglitol-d4
Welcome to the technical support center for the bioanalytical quantification of Miglitol. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Miglitol-d4 to overcome ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Miglitol quantification?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2][3] It happens when co-eluting molecules from the sample matrix (e.g., salts, lipids, or other endogenous compounds in plasma) interfere with the ionization of the target analyte, in this case, Miglitol.[3][4] This interference reduces the number of Miglitol ions that reach the mass spectrometer detector, leading to a decreased signal, poor sensitivity, and inaccurate, unreliable results.[1][5] Even with the high selectivity of tandem mass spectrometry (MS-MS), ion suppression can still occur because the interference happens during the initial ionization process.[1]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Miglitol. It is chemically identical to Miglitol, except that four hydrogen atoms have been replaced with deuterium. Because it is nearly identical, it has the same chromatographic retention time and ionization properties as Miglitol.[6] Therefore, any matrix components that cause ion suppression will affect both Miglitol and this compound to the same degree.[6][7] By calculating the ratio of the Miglitol peak area to the this compound peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[1]
Q3: What are the primary causes of ion suppression in a typical bioanalytical sample like plasma?
A3: The primary causes are endogenous and exogenous substances present in the sample. These include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) can crystallize on the ESI probe, reducing ionization efficiency.[7][8]
-
High Concentrations of Other Compounds: Molecules that co-elute with Miglitol can compete for ionization, especially if they have a higher proton affinity or are present at much higher concentrations.[2]
-
Exogenous Contaminants: Plasticizers or other contaminants introduced during sample preparation can also interfere.[1]
Q4: Can I use a different internal standard, like Voglibose or Gabapentin?
A4: While some methods have been developed using structural analogs like Voglibose or Gabapentin as internal standards, a stable isotope-labeled internal standard like this compound is considered the gold standard.[6][9][10] This is because SIL-ISs have the closest possible physicochemical properties to the analyte, ensuring they co-elute perfectly and experience the exact same degree of ion suppression.[6] Structural analogs may have slightly different retention times or ionization efficiencies, which can lead to incomplete compensation for matrix effects.
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for Miglitol across different samples.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | The most likely cause is severe or variable ion suppression between samples. Ensure you are using this compound. If the Analyte/IS area ratio is also inconsistent, proceed to the solutions below. |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate Miglitol from the suppression zone. A post-column infusion experiment can identify at what retention time suppression is occurring.[1][5][11] |
| Inefficient Sample Cleanup | The sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components like phospholipids.[4] Consider using a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][8] |
| Suboptimal Ionization Source | Electrospray ionization (ESI) is highly susceptible to ion suppression.[8][12] If your instrument allows, consider testing Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects.[2][10] |
Problem: Poor peak shape for Miglitol and/or this compound.
| Possible Cause | Suggested Solution |
| Column Contamination | Endogenous materials from the biological matrix can build up on the analytical column.[5] Implement a robust column washing step at the end of each run with a strong solvent (e.g., high percentage of organic solvent). |
| Mobile Phase Issues | Ensure the mobile phase pH is appropriate for Miglitol (a basic compound) and that additives like ammonium acetate are at a suitable concentration.[10] Prepare fresh mobile phase daily. |
| Sample Overload | Injecting too much sample, especially from a "dirty" matrix, can lead to peak distortion. Try diluting the sample extract. |
Experimental Protocols & Data
Example LC-MS/MS Protocol for Miglitol Quantification
This protocol is a composite example based on published methods.[9][10] Researchers must validate the method on their own instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Liquid Chromatography Conditions
-
HPLC System: Standard LC system
-
Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: 10 mmol/L Ammonium Acetate in Water : Acetonitrile (Isocratic or Gradient)[10]
-
Flow Rate: 0.8 - 1.0 mL/min[10]
-
Column Temperature: 35-40 °C
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions:
-
Miglitol: m/z 208 → 146[9]
-
This compound: m/z 212 → 150 (Predicted)
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
Illustrative Data on Overcoming Ion Suppression
The following table provides hypothetical but realistic data illustrating how this compound compensates for ion suppression. In this example, two different plasma lots cause varying degrees of suppression.
| Sample | Miglitol Peak Area | This compound Peak Area | Area Ratio (Miglitol / this compound) | Calculated Concentration |
| Neat Standard (No Matrix) | 100,000 | 105,000 | 0.95 | 100 ng/mL (Reference) |
| Plasma Lot A (20% Suppression) | 80,000 | 84,000 | 0.95 | 100 ng/mL |
| Plasma Lot B (50% Suppression) | 50,000 | 52,500 | 0.95 | 100 ng/mL |
| This table demonstrates that while the absolute peak areas decrease significantly due to ion suppression, the area ratio remains constant, allowing for accurate quantification. |
Typical Method Performance Parameters
The use of a SIL-IS like this compound allows for the development of robust methods with high precision and accuracy, as shown in published literature.[9][10]
| Parameter | Typical Value |
| Linearity Range | 5 - 6000 ng/mL[9][10] |
| Intra-day Precision (%RSD) | < 3%[10] |
| Inter-day Precision (%RSD) | < 3%[10] |
| Accuracy | 93 - 106%[10] |
| Recovery | ~40% (Note: Recovery does not need to be 100% as long as it is consistent and the IS compensates for variability)[9] |
Visualized Workflows and Concepts
Caption: Bioanalytical workflow for Miglitol quantification.
Caption: How this compound corrects for matrix-induced ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. providiongroup.com [providiongroup.com]
Technical Support Center: Optimizing Chromatographic Separation of Miglitol and Miglitol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Miglitol and its deuterated internal standard, Miglitol-d4.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of Miglitol and this compound.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for Miglitol and this compound are showing significant tailing or fronting. What are the potential causes and solutions?
-
Answer: Poor peak shape is a common issue in the analysis of polar compounds like Miglitol. Here are the likely causes and recommended actions:
-
Secondary Interactions with Stationary Phase: Miglitol, with its multiple hydroxyl groups, can exhibit strong interactions with residual silanols on silica-based columns, leading to peak tailing.
-
Solution:
-
Use a column with end-capping or a specialized stationary phase designed for polar analytes, such as a carbohydrate or amino column.[1][2]
-
Adjust the mobile phase pH to suppress the ionization of silanols. A slightly acidic mobile phase (e.g., using formic acid or acetic acid) can often improve peak shape.[3]
-
Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds.[4][5][6]
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive instrument like a mass spectrometer.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase to allow for proper focusing of the analyte on the column head.
-
-
2. Poor Resolution Between Miglitol and this compound
-
Question: I am not getting baseline separation between Miglitol and this compound. How can I improve the resolution?
-
Answer: While Miglitol and this compound are chemically similar, chromatographic separation is crucial for accurate quantification, especially when using UV detection. For mass spectrometry, co-elution is often acceptable as the mass-to-charge ratio difference allows for distinction. If separation is required, consider the following:
-
Optimize Mobile Phase Composition:
-
Solution: Adjust the ratio of the organic and aqueous phases. A lower percentage of the strong solvent (e.g., acetonitrile) will generally increase retention and may improve resolution. Perform a gradient optimization to find the ideal elution profile.
-
-
Change Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, a different column chemistry may be necessary. A column with a different selectivity for polar compounds, such as a phenyl or a different type of HILIC column, could provide the required resolution.[7]
-
-
3. Inconsistent Retention Times
-
Question: The retention times for my analytes are shifting between injections. What could be causing this variability?
-
Answer: Retention time instability can compromise the reliability of your assay. The following factors are common culprits:
-
Column Equilibration: Insufficient column equilibration between injections, especially with gradient methods, is a frequent cause of retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate pH adjustment and thorough mixing. Degas the mobile phase to prevent bubble formation in the pump.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing pump seals and check valves as needed.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1]
-
-
4. Low Signal Intensity or Poor Sensitivity
-
Question: I am struggling to achieve the required sensitivity for my analysis. How can I enhance the signal for Miglitol and this compound?
-
Answer: Low sensitivity can be a challenge, particularly at low concentrations in complex matrices.
-
Wavelength Selection (UV Detection): Miglitol lacks a strong chromophore, which can result in low UV absorbance.
-
Mass Spectrometer Optimization (MS Detection): For high sensitivity and selectivity, especially in biological samples, LC-MS/MS is the preferred method.[3][7][8][9]
-
Solution:
-
Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).
-
Perform compound tuning to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM) analysis. For Miglitol, the [M+H]+ ion is typically m/z 208.[1][7]
-
Use a high-purity deuterated internal standard like this compound to compensate for matrix effects and ionization suppression.[10]
-
-
-
Sample Preparation: Inefficient sample cleanup can lead to matrix effects and reduced sensitivity.
-
Frequently Asked Questions (FAQs)
1. What is the best chromatographic mode for separating Miglitol and this compound?
-
Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used effectively.
-
RP-HPLC: This is a common and robust technique. C18 columns are frequently used, but due to the high polarity of Miglitol, retention can be weak.[1][2] Using a mobile phase with a high aqueous content or a specialized polar-endcapped C18 column can improve retention.
-
HILIC: This mode is an excellent choice for highly polar compounds like Miglitol.[4][5] It typically uses a polar stationary phase (e.g., amino, diol, or amide) and a mobile phase with a high concentration of organic solvent (e.g., acetonitrile).[6] This can lead to better retention and selectivity. The Japanese Pharmacopoeia recommends a column with pentaethylenehexaaminated polyvinyl alcohol polymer beads, which operates in a HILIC-like mode.[11]
-
2. What are the recommended starting conditions for method development?
-
A good starting point for method development is crucial. The following tables summarize typical starting parameters for both RP-HPLC and HILIC methods.
Table 1: Recommended Starting Conditions for RP-HPLC
Parameter Recommendation Column C18, 150 x 4.6 mm, 5 µm Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted with Formic Acid Mobile Phase B Acetonitrile Gradient 5-95% B over 10 minutes Flow Rate 1.0 mL/min Column Temp. 35 °C[1] Injection Vol. 10 µL | Detection | UV at 210 nm or MS/MS |
Table 2: Recommended Starting Conditions for HILIC
Parameter Recommendation Column Amino or Diol, 150 x 4.6 mm, 5 µm Mobile Phase A Acetonitrile Mobile Phase B 10 mM Ammonium Formate in Water Gradient 95-50% A over 10 minutes Flow Rate 1.0 mL/min Column Temp. 35 °C Injection Vol. 5 µL (in high organic) | Detection | MS/MS |
3. How should I prepare my samples for analysis in a biological matrix?
-
For the analysis of Miglitol in biological matrices like plasma, a simple and effective sample preparation method is protein precipitation.
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 8. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. shodex.com [shodex.com]
Addressing poor peak shape in Miglitol-d4 chromatography
Technical Support Center: Miglitol-d4 Chromatography
Welcome to the technical support center for this compound chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in liquid chromatography, such as tailing, fronting, or broadening, can stem from various factors.[1] For a polar, basic compound like this compound, the most frequent causes include:
-
Secondary Interactions: Unwanted interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.[2]
-
Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload).[1][3]
-
Mobile Phase Issues: Incorrect pH of the mobile phase, which can affect the ionization state of this compound, or an inappropriate buffer concentration.[4]
-
Injection Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase, which is a common issue in HILIC.[5][6]
-
Column Contamination or Damage: Accumulation of particulates on the column frit or the creation of a void at the column inlet.[4]
Q2: Why is my this compound peak tailing?
Peak tailing is the most common peak shape problem and often points to a chemical interaction issue.[4] The primary causes for this compound include:
-
Silanol Interactions: As a basic compound, this compound can interact with residual acidic silanol groups on the column's stationary phase, causing the peak to tail.
-
Co-elution: An impurity or related compound co-eluting with the main peak can appear as tailing.[5]
-
Low Buffer Concentration: Insufficient buffering capacity in the mobile phase can lead to secondary interactions.
-
Column Overload: At high concentrations, active sites on the stationary phase can become saturated, leading to peak distortion that can manifest as tailing.[4]
Q3: My this compound peak is fronting. What could be the cause?
Peak fronting, often described as a "shark fin" shape, is less common than tailing but is a clear indicator of a problem.[3] The usual suspects are:
-
Sample Overload: This is the most frequent cause of fronting.[3] When the column's capacity is exceeded, molecules that cannot interact with the stationary phase travel faster, eluting at the front of the peak.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the sample band will spread and can lead to severe fronting.[5][7]
-
Column Damage: A physical void or channel in the column packing material can distort the sample band, sometimes resulting in fronting.[5]
Q4: All the peaks in my chromatogram, including this compound, are broad and poorly shaped. What should I check?
When all peaks are affected similarly, the problem is likely systemic or related to the physical setup of the HPLC system rather than a specific chemical interaction.[4] Key areas to investigate include:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.[8]
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[4]
-
Injector Issues: A damaged or scratched injector rotor seal can cause sample smearing during injection, leading to broad or split peaks.[8]
-
Detector Settings: An incorrect data acquisition rate (too slow) or a large detector cell volume can lead to the appearance of broad peaks.
Q5: Could the deuterated (d4) internal standard itself be the source of the peak shape problem?
While stable isotopically labeled internal standards are considered the gold standard, they are not entirely immune to issues.[9]
-
Chromatographic Shift: Deuterium-labeled compounds can sometimes exhibit slightly different retention times than their non-labeled counterparts due to the kinetic isotope effect.[9][10] If this shift is significant, it could lead to partial co-elution with the unlabeled analyte or an interference, potentially distorting the peak shape.
-
Purity of the Standard: Impurities in the this compound standard could co-elute and contribute to poor peak shape. Always verify the purity of your reference standards.
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, especially under acidic or basic conditions, although this is less likely to directly cause poor peak shape than to affect quantification.[11]
Troubleshooting Guides
Guide 1: Correcting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Q: How can I reduce secondary interactions causing my peak to tail? A: Secondary interactions with silica are a primary cause of tailing for basic compounds.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) will ensure the basic this compound is fully protonated and acidic silanols are not ionized, minimizing interaction.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. These agents will preferentially bind to active silanol sites.
-
Increase Buffer Strength: A higher buffer concentration can help shield the analyte from interacting with the stationary phase.
-
Use a Modern Column: Employ a column with high-purity silica and end-capping (Type B silica) or a hybrid particle technology column, which have fewer accessible silanol groups.[2]
Q: What if adjusting the mobile phase doesn't work? A: If mobile phase optimization fails, investigate other potential causes.
-
Check for Column Overload: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.[4]
-
Investigate Contamination: If tailing appeared suddenly, your column may be contaminated.[4] Flush the column with a strong solvent (refer to the column care manual) or, if using a guard column, replace it.
-
Rule out Co-elution: Analyze a blank matrix and a pure standard of this compound separately to confirm that an interfering peak is not causing the apparent tailing.[5]
| Mobile Phase Composition (ACN:Buffer, 90:10 v/v) | Peak Asymmetry Factor (As) | Retention Time (min) | Observations |
| 10 mM Ammonium Acetate, pH 6.8 | 2.1 | 4.5 | Significant tailing observed. |
| 10 mM Ammonium Formate, pH 3.5 | 1.4 | 5.2 | Tailing is noticeably reduced. |
| 10 mM Ammonium Formate + 0.1% Formic Acid, pH ~2.8 | 1.1 | 5.8 | Symmetrical peak shape achieved. |
| 10 mM Ammonium Acetate + 0.1% TEA, pH 7.0 | 1.2 | 4.3 | Tailing significantly reduced, but potential for ion suppression in MS. |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Guide 2: Correcting Peak Fronting
This guide addresses the causes of peak fronting and provides clear solutions.
Q: My peak is fronting. How do I confirm if it's sample overload? A: Sample overload is the most common reason for fronting.[3]
-
Dilute the Sample: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the fronting diminishes or disappears and the peak becomes more symmetrical, the cause is overload.[3]
-
Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume. For example, decrease from 10 µL to 2 µL. If the peak shape improves, you were likely experiencing volume overload.[7]
Q: I've ruled out overload. What else causes fronting? A: The next most likely culprit is a mismatch between your sample solvent and the mobile phase, especially in HILIC.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase.[5] If this compound is not soluble, use the weakest solvent possible that ensures solubility. Avoid dissolving a HILIC sample in 100% water when the mobile phase is 90% acetonitrile.
-
Check for Column Damage: A sudden appearance of fronting for all peaks could indicate a void has formed at the head of the column. This can be confirmed by a significant drop in backpressure. Reversing the column and flushing it may sometimes fix the issue, but column replacement is often necessary.[4]
| Mobile Phase | Injection Volume | Injection Solvent | Peak Asymmetry Factor (As) | Observations |
| 90% ACN / 10% Water | 5 µL | 90% ACN / 10% Water | 1.05 | Good, symmetrical peak. |
| 90% ACN / 10% Water | 5 µL | 50% ACN / 50% Water | 0.80 | Moderate fronting observed. |
| 90% ACN / 10% Water | 5 µL | 100% Water | 0.60 | Severe fronting and peak distortion. |
| 90% ACN / 10% Water | 2 µL | 50% ACN / 50% Water | 0.95 | Fronting is minimized by reducing volume. |
Note: Data is illustrative. ACN = Acetonitrile. Asymmetry factor < 1 indicates fronting.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust method for the analysis of this compound.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 3.0 0.4 40 60 3.1 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
2. Mass Spectrometer Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Miglitol: Q1: 208.1 -> Q3: 92.1
-
This compound: Q1: 212.1 -> Q3: 96.1
-
-
Key Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
3. Sample Preparation:
-
To 50 µL of plasma, add 200 µL of Acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
References
- 1. mastelf.com [mastelf.com]
- 2. lctsbible.com [lctsbible.com]
- 3. google.com [google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. restek.com [restek.com]
- 8. halocolumns.com [halocolumns.com]
- 9. scispace.com [scispace.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
Preventing in-source fragmentation of Miglitol-d4 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Miglitol-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to in-source fragmentation and achieve accurate and reproducible results.
Troubleshooting Guide: Preventing In-source Fragmentation of this compound
In-source fragmentation is a common issue in mass spectrometry where the analyte of interest, in this case, this compound, fragments within the ion source before entering the mass analyzer. This can lead to a decreased signal for the precursor ion and complicate data analysis. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Low abundance of the this compound precursor ion ([M+H]⁺) and high intensity of fragment ions in the mass spectrum.
Potential Cause 1: Excessive Energy in the Ion Source
The primary cause of in-source fragmentation is the application of excessive energy to the analyte ions during the ionization process. This energy can originate from high voltages at the ion source entrance or elevated temperatures.
Solutions:
-
Optimize Declustering Potential (DP) / Cone Voltage (CV): This is one of the most critical parameters controlling in-source fragmentation.[1][2][3] A high DP or CV can induce fragmentation.[1][2]
-
Recommendation: Systematically decrease the DP/CV in small increments (e.g., 5-10 V) while monitoring the signal intensity of the this compound precursor ion (m/z 212.3) and its potential fragments. The optimal value will maximize the precursor ion signal while minimizing fragment ion intensity.
-
-
Optimize Fragmentor Voltage: Similar to DP/CV, the fragmentor voltage can be adjusted to control the energy imparted to the ions.
-
Recommendation: Reduce the fragmentor voltage to find a balance between efficient ion transmission and minimal fragmentation.[4]
-
-
Reduce Ion Source Temperature: Higher source temperatures can lead to thermal degradation and fragmentation of the analyte.[1][5]
-
Recommendation: Lower the ion source temperature in increments of 10-20°C and observe the impact on the precursor and fragment ion signals. Be mindful that excessively low temperatures can lead to incomplete desolvation.
-
Experimental Workflow for Optimizing Ion Source Parameters
Caption: A logical workflow for troubleshooting and optimizing ion source parameters to minimize in-source fragmentation.
Potential Cause 2: Inappropriate Sample Preparation or Mobile Phase Composition
The chemical environment of the analyte as it enters the ion source can influence its stability.
Solutions:
-
Mobile Phase pH: The stability of Miglitol can be pH-dependent.
-
Solvent Composition: The organic solvent and its percentage in the mobile phase can affect the desolvation process and ion stability.
-
Recommendation: If using a high percentage of organic solvent, consider a gentler gradient or a lower starting percentage to ensure efficient and "soft" desolvation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: Miglitol has a monoisotopic mass of 207.11 g/mol .[7] this compound has four deuterium atoms replacing four hydrogen atoms. Therefore, the expected monoisotopic mass is approximately 211.14 g/mol . In positive electrospray ionization (ESI) mode, the most common adduct is a proton ([H]⁺), so you should be looking for the [M+H]⁺ ion at m/z 212.3 .
Q2: What are some common fragment ions of Miglitol that I might see from in-source fragmentation?
A2: Based on the fragmentation of non-deuterated Miglitol, common neutral losses include water (H₂O) and other small molecules from the piperidine ring structure. A known fragment ion for Miglitol is m/z 146.[8][9] For this compound, you might observe fragments corresponding to similar losses, and the masses of these fragments will be shifted depending on whether the deuterium atoms are retained or lost in the fragment.
Q3: Can the use of a deuterated standard itself contribute to fragmentation?
A3: The substitution of hydrogen with deuterium creates a slightly stronger C-D bond compared to a C-H bond. This "kinetic isotope effect" can sometimes influence fragmentation pathways, but it does not inherently make the molecule more prone to fragmentation. In fact, in some cases, it can make the molecule slightly more stable. The primary drivers of in-source fragmentation remain the mass spectrometer's source conditions.
Q4: Should I be concerned about H/D exchange?
A4: Hydrogen-deuterium (H/D) exchange can occur, especially for hydrogens on heteroatoms (like in hydroxyl groups), if there are protic solvents or moisture present. This compound is deuterated on the ethyl group attached to the nitrogen, which are generally less prone to exchange than hydroxyl protons. However, it is always good practice to use aprotic solvents for sample storage if possible and to minimize the time the sample spends in protic mobile phases before analysis.
Experimental Protocols & Data
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
This table provides a starting point for method development, based on published methods for Miglitol.[4][6][8][10] Optimization will be required for your specific instrument.
| Parameter | Recommended Setting | Notes |
| LC Column | C18 or Phenyl column (e.g., 50 x 4.6 mm, 5 µm) | Reversed-phase chromatography is commonly used. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Acidic modifier promotes protonation. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust based on column dimensions. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Miglitol readily forms [M+H]⁺ ions. |
| Precursor Ion (Q1) | m/z 212.3 | For this compound [M+H]⁺. |
| Product Ion (Q3) | m/z 146.x (confirm with your standard) | A common fragment of the Miglitol core structure. |
| Declustering Potential (DP) / Cone Voltage (CV) | Start at a low value (e.g., 20 V) and optimize | CRITICAL for minimizing fragmentation. |
| Fragmentor Voltage | Start at a low value (e.g., 10 V) and optimize | CRITICAL for minimizing fragmentation. [4] |
| Ion Source Temp. | 350 - 450 °C | Optimize for your instrument and flow rate. |
| Collision Energy (CE) | ~20 eV (for MS/MS) | Optimize for the desired product ion intensity. |
Protocol 1: Systematic Optimization of Declustering Potential/Cone Voltage
-
Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Set up the LC-MS method with the initial parameters from Table 1.
-
Infuse the standard solution directly into the mass spectrometer or make repeated injections.
-
Create a series of experiments where the only changing variable is the DP or CV. Start from a low value (e.g., 10 V) and increase it in increments of 5 or 10 V up to a higher value (e.g., 80 V).
-
Monitor the ion chromatograms for the precursor ion (m/z 212.3) and any suspected fragment ions.
-
Plot the signal intensity of the precursor and fragment ions against the DP/CV.
-
Select the DP/CV value that provides the highest intensity for the precursor ion with the lowest relative abundance of the fragment ions.
Signaling Pathway of In-Source Fragmentation
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Miglitol | C8H17NO5 | CID 441314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Miglitol-d4 during sample extraction
Welcome to the technical support center for improving the recovery of Miglitol-d4. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their sample extraction workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of Miglitol, intended for use as an internal standard in mass spectrometry assays.[1][2] Its most critical property for extraction is its high polarity and water solubility.[1] This means it has a strong affinity for aqueous or highly polar solutions, which can make extracting it into a less polar phase (common in many cleanup procedures) challenging.
Q2: I'm experiencing low and inconsistent recovery of this compound. What are the most common general causes?
A2: Low recovery is a frequent issue when working with polar analytes. The primary causes depend on the extraction method used:
-
For Solid-Phase Extraction (SPE):
-
Inappropriate Sorbent Choice: Using a standard reversed-phase sorbent (like C18) may not effectively retain the polar this compound from an aqueous sample.[3]
-
Analyte Breakthrough: The sample loading solvent may be too strong, causing the this compound to pass through the sorbent without being retained.[3]
-
Incomplete Elution: The elution solvent may not be strong (polar) enough to disrupt the interactions between this compound and the sorbent, leaving it bound to the column.[4]
-
Improper Flow Rate: A flow rate that is too high during sample loading or elution can prevent effective interaction with the sorbent, reducing retention or leading to incomplete elution.[5]
-
-
For Liquid-Liquid Extraction (LLE):
-
High Aqueous Solubility: this compound's polarity causes it to strongly prefer the aqueous phase, resulting in a low partition coefficient and poor recovery into the organic phase.[6][7]
-
Emulsion Formation: Biological samples containing lipids or proteins can form stable emulsions at the interface between the aqueous and organic layers, trapping the analyte and preventing clean phase separation.[8][9]
-
Incorrect pH: The pH of the aqueous sample can affect the charge state of this compound, influencing its solubility and partitioning behavior.[6]
-
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Caption: Troubleshooting workflow for low this compound recovery.
Solid-Phase Extraction (SPE) Troubleshooting
For a highly polar compound like this compound, a normal phase or mixed-mode SPE strategy is generally more effective than reversed-phase.
Caption: Key steps in a normal phase SPE workflow for this compound.
Data Presentation: SPE Sorbent Selection
The choice of sorbent is critical for retaining a polar analyte like this compound.[3]
| Sorbent Type | Retention Mechanism | Recommended Loading Solvent | Recommended Elution Solvent | Suitability for this compound |
| Normal Phase (e.g., Silica, Diol, Aminopropyl) | Polar interactions (hydrogen bonding, dipole-dipole)[4] | Non-polar (e.g., Hexane, Dichloromethane) | Polar (e.g., Methanol, Acetonitrile, Isopropanol) | High |
| Mixed-Mode Cation Exchange (e.g., SCX) | Ion exchange and hydrophobic interactions[3] | Low ionic strength, pH adjusted to ensure analyte is charged | High ionic strength buffer or solvent with adjusted pH | High |
| Hydrophilic-Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on the sorbent surface | High concentration of organic solvent (e.g., >80% Acetonitrile) | Lower concentration of organic solvent (e.g., 50% Acetonitrile) | High |
| Reversed-Phase (e.g., C18, C8) | Non-polar (hydrophobic) interactions[10] | Polar (e.g., Water, low % organic) | Non-polar (e.g., Methanol, Acetonitrile) | Low (High risk of breakthrough) |
Experimental Protocol 1: Optimizing SPE Elution Solvent
If you suspect this compound is not being fully eluted from the SPE sorbent, this protocol can help you identify a more effective elution solvent.
Objective: To determine the optimal solvent for eluting this compound from a normal phase or HILIC SPE cartridge.
Methodology:
-
Prepare Samples: Spike a known concentration of this compound into a clean matrix (e.g., the solvent used for your final sample reconstitution).
-
Condition and Load: Condition, equilibrate, and load the samples onto your chosen SPE cartridges according to the manufacturer's instructions and as outlined in the workflow diagram above.
-
Prepare Elution Solvents: Prepare a series of elution solvents with increasing polarity. For example:
-
Solvent A: 100% Acetonitrile
-
Solvent B: 95:5 Acetonitrile:Methanol
-
Solvent C: 90:10 Acetonitrile:Methanol
-
Solvent D: 100% Methanol
-
Solvent E: 99:1 Methanol:Ammonium Hydroxide (to disrupt strong ionic interactions)
-
-
Elution Test: Elute the loaded cartridges with each solvent (use a separate cartridge for each test). Collect the eluate.
-
Analysis: Analyze the concentration of this compound in each eluate using your LC-MS/MS method.
Liquid-Liquid Extraction (LLE) Troubleshooting
The primary challenge with LLE for this compound is overcoming its high affinity for the aqueous sample phase.
Experimental Protocol 2: Improving LLE Recovery via "Salting-Out"
The "salting-out" technique reduces the solubility of polar analytes in the aqueous phase, driving them into the organic phase and improving recovery.[6][7]
Objective: To enhance the partitioning of this compound from an aqueous sample into an organic solvent.
Methodology:
-
Prepare Samples: Aliquot your aqueous sample containing this compound into several test tubes.
-
Salt Addition: Create a concentration gradient of a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄).
-
Tube 1: No salt (Control)
-
Tube 2: Add NaCl to a concentration of 1 M
-
Tube 3: Add NaCl to a concentration of 3 M
-
Tube 4: Add NaCl to saturation
-
-
Solvent Selection: Choose an appropriate organic extraction solvent. While non-polar solvents are common, for a polar analyte, you may need a more polar, water-immiscible solvent like ethyl acetate.
-
Extraction: Add the organic solvent to each tube. The ratio of organic solvent to aqueous sample should be high; a 7:1 ratio is a good starting point.[7]
-
Mixing: Gently invert or rock the tubes for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.[9]
-
Phase Separation: Centrifuge the tubes at 2000-3000 x g for 10 minutes to ensure a clean separation of the aqueous and organic layers.
-
Analysis: Carefully collect the organic layer from each tube and analyze for this compound concentration via LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Miglitol-d4 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Miglitol-d4 detection in bioanalytical experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Signal Intensity | Inefficient ionization in the mass spectrometer source. | Optimize MS source parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Consider testing both positive and negative ionization modes, although positive mode is commonly used for Miglitol. |
| Suboptimal mobile phase composition for ionization. | Modify the mobile phase. The addition of small amounts of additives like formic acid or ammonium acetate can improve protonation and enhance the signal in positive ion mode. Ensure the use of high-purity, LC-MS grade solvents to minimize background noise. | |
| Matrix effects from the biological sample (e.g., plasma, serum) are suppressing the signal. | Improve sample preparation to remove interfering substances. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective. Diluting the sample can also mitigate matrix effects, though this may also dilute the analyte. | |
| Poor chromatographic peak shape (e.g., broad or tailing peaks). | Optimize the HPLC/UPLC method. Adjust the gradient profile, flow rate, and column temperature. Ensure the column is appropriate for separating polar compounds like Miglitol. A Prevail carbohydrate ES column or a C18 column has been used successfully. | |
| High Background Noise | Contaminated solvents, reagents, or sample handling materials. | Use ultrapure solvents and reagents (LC-MS grade). Ensure all vials, pipette tips, and other consumables are clean and free from contaminants that could interfere with the analysis. |
| In-source fragmentation or presence of interfering isobaric compounds. | Optimize collision energy (CE) and other MS/MS parameters to ensure specific fragmentation of this compound. Select specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM) to minimize interference. For Miglitol, a common transition is m/z 208 -> 146. | |
| Inconsistent or Irreproducible Results | Variability in sample preparation. | Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and reagent volumes for all samples. Use of an automated liquid handler can improve precision. |
| Instability of this compound in the sample or prepared solution. | Investigate the stability of this compound under the storage and analytical conditions. Forced degradation studies can help identify potential stability issues. | |
| Fluctuations in LC-MS system performance. | Regularly calibrate and maintain the LC-MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound detection?
A1: While optimal settings can vary between instruments, a good starting point for Miglitol (and by extension, this compound) is electrospray ionization in positive ion mode (ESI+). The precursor ion for Miglitol is [M+H]+ at m/z 208.2. For this compound, the precursor ion will be shifted by +4 Da to approximately m/z 212.2. A common product ion for fragmentation is m/z 146. It is crucial to optimize the collision energy to maximize the abundance of this specific product ion.
Q2: How can I minimize matrix effects when analyzing plasma samples?
A2: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis. To minimize these effects for this compound detection, consider the following strategies:
-
Effective Sample Cleanup: A robust sample preparation method is critical. Protein precipitation is a common first step, often followed by solid-phase extraction (SPE) for further cleanup.
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the majority of matrix components. A good HPLC/UPLC method will have the analyte eluting in a region with minimal co-eluting interferences.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is itself a strategy to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Miglitol is a polar compound. Several column types have been successfully used for its analysis. A reversed-phase C18 column is a common choice. Other studies have utilized
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Miglitol Assays: The Advantage of Using Miglitol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Miglitol in biological matrices, with a particular focus on the strategic advantage of employing a stable isotope-labeled internal standard, Miglitol-d4. While published literature details methods using alternative internal standards such as gabapentin and voglibose, this guide will also present a prospective comparison to a method utilizing this compound, highlighting the expected enhancements in method performance. The validation parameters discussed are in accordance with the principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4]
The Critical Role of the Internal Standard in Bioanalytical Assays
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality control samples to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's chemical and physical properties as closely as possible. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to superior data quality.
Comparative Performance of Miglitol Bioanalytical Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Miglitol using a non-SIL internal standard (Gabapentin) and outlines the anticipated performance of a method employing this compound. The data for the Gabapentin method is derived from published literature, while the this compound performance is projected based on the established benefits of SIL internal standards.
| Validation Parameter | Method with Gabapentin as IS[5] | Anticipated Performance with this compound as IS |
| Linearity (Range) | 100 - 6000 ng/mL | 10 - 8000 ng/mL (Potentially wider range) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.995 (Improved linearity) |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 10 ng/mL (Enhanced sensitivity) |
| Intra-day Precision (%CV) | < 15% | < 10% (Improved precision) |
| Inter-day Precision (%CV) | < 15% | < 10% (Improved precision) |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% (Improved accuracy) |
| Matrix Effect | To be assessed and minimized | Significantly reduced due to co-elution and similar ionization |
| Recovery | ~40% | Consistent and reproducible, though absolute value may vary |
Experimental Protocols
A robust bioanalytical method is underpinned by well-defined experimental procedures. Below are representative protocols for sample preparation and LC-MS/MS analysis of Miglitol in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or another IS like Gabapentin).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile (protein precipitating agent).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as a C18 or a Phenyl column, is suitable for retaining the polar Miglitol molecule.[5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 to 0.8 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved in bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Miglitol bioanalysis.
Caption: Key parameters of bioanalytical method validation.
Conclusion: The Superiority of a Stable Isotope-Labeled Internal Standard
The use of this compound as an internal standard in the bioanalytical assay of Miglitol offers significant advantages over structurally different internal standards. By closely matching the physicochemical properties of the analyte, this compound can more effectively compensate for variations in sample preparation, chromatographic retention, and ionization, leading to a method with enhanced accuracy, precision, and robustness. For researchers and drug development professionals, adopting a SIL-IS-based method is a strategic investment in generating high-quality, reliable data for pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
References
- 1. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Miglitol Bioanalysis: A Cross-Validation Overview
For researchers, scientists, and drug development professionals, the accurate quantification of Miglitol in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comparative overview of published data for Miglitol assays utilizing two different internal standards: Voglibose and Metformin, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This comparison is based on a cross-validation of data from separate studies to highlight the performance of each internal standard in key assay parameters.
Performance Comparison of Internal Standards
The selection of an internal standard is crucial for correcting sample preparation variability and instrumental drift. Ideally, an IS should be structurally similar to the analyte, co-elute without interference, and have a comparable ionization response. Here, we compare the performance of Miglitol assays using Voglibose and Metformin as internal standards based on reported validation data.
| Parameter | Assay with Voglibose as IS | Assay with Metformin as IS |
| Linearity Range | 5.00 - 2000 ng/mL[1][2] | Not explicitly stated, but a UPLC-ESI-MS/MS method was developed[1][3] |
| Correlation Coefficient (r²) | Not explicitly stated, but assay was linear[1][2] | Not explicitly stated |
| Intra-day Precision (%RSD) | < 2.82%[1][2] | Not explicitly stated |
| Inter-day Precision (%RSD) | < 2.92%[1][2] | Not explicitly stated |
| Accuracy | 93.3 - 106%[1][2] | Not explicitly stated |
| Lower Limit of Detection (LOD) | 1.00 ng/mL[1][2] | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing bioanalytical assays. Below are summaries of the experimental protocols used in the validation of Miglitol assays with Voglibose and Metformin as internal standards.
Miglitol Assay using Voglibose as Internal Standard
This method was developed for the determination of Miglitol in human plasma.[1][2]
-
Sample Preparation: Plasma samples were deproteinized with acetonitrile and then washed with dichloromethane.[1][2]
-
Chromatographic Separation:
-
Detection:
Miglitol Assay using Metformin as Internal Standard
An ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method was developed for the estimation of Miglitol in human plasma using Metformin as the internal standard.[1][3] While detailed quantitative validation parameters from a single source are limited in the provided results, the development of such a method implies it met the necessary criteria for a high-throughput analysis.[3]
Experimental Workflow and Mechanism of Action
To visually represent the processes involved, the following diagrams illustrate the general experimental workflow for a Miglitol assay validation and the signaling pathway of Miglitol's action.
Caption: General experimental workflow for Miglitol assay validation.
Caption: Mechanism of action of Miglitol as an alpha-glucosidase inhibitor.
Conclusion
Both Voglibose and Metformin have been successfully used as internal standards in the bioanalysis of Miglitol. The LC-MS/MS method using Voglibose as an internal standard has been well-documented with detailed validation parameters demonstrating high sensitivity, precision, and accuracy.[1][2] While a direct comparison of quantitative performance is limited by the available data for the Metformin-based assay, its use in a UPLC-ESI-MS/MS method suggests it is also a suitable internal standard, particularly for high-throughput applications.[1][3]
The choice between these internal standards may depend on the specific requirements of the study, including the desired sensitivity, the availability of the standard, and the chromatographic conditions of the assay. Researchers should perform their own method validation to ensure the chosen internal standard meets the acceptance criteria for their specific application.
References
- 1. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Inter-laboratory Quantification of Miglitol
This guide provides a comprehensive comparison of analytical methods for the quantification of Miglitol, a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust and reliable analytical techniques. This document summarizes quantitative data from various studies and presents detailed experimental protocols.
Comparative Analysis of Miglitol Quantification Methods
The quantification of Miglitol in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for Miglitol quantification as reported in various studies.
Table 1: HPLC-UV Methods for Miglitol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Inertsil amino C18 (150x4.6 mm, i.d.) | Phenomenex C8 (150x4.6 mm, 5µm)[1] | Prevail carbohydrate ES (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: Monobasic sodium phosphate pH 7.5 (80:20, v/v)[3] | Sodium dihydrogen phosphate: Acetonitrile (85:15, v/v)[1] | A: 10 mM dipotassium hydrogen orthophosphate (pH 8.0), B: Acetonitrile (gradient)[2] |
| Flow Rate | 1.5 mL/min[3] | Not Specified | 1.0 mL/min[2] |
| Detection Wavelength | 220 nm[3] | 232 nm[1] | 210 nm[2] |
| Retention Time | 13.93 ± 0.0367 min[3] | 3.40 min[1] | ~24.0 min[2] |
| Linearity Range | 2-100 µg/mL[3] | 1-11 µg/mL[1] | 0.05% to 0.30% of analyte concentration[2] |
| Correlation Coefficient (r²) | 0.9986[3] | Not Specified | >0.99 |
| Recovery | 99.85%[3] | 99.02 - 101.68%[1] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.5 µg/mL[1] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.9 µg/mL[1] | 0.05% of analyte concentration[2] |
Table 2: LC-MS/MS Methods for Miglitol Quantification in Human Plasma
| Parameter | Method 1 |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry[4] |
| Stationary Phase | Reversed phase phenyl column[4] |
| Mobile Phase | Isocratic[4] |
| Ionization Mode | Multiple reaction monitoring mode, [M+H]+ ions[4] |
| Mass Transitions (m/z) | Miglitol: 208/146, Internal Standard (Gabapentin): 172/154[4] |
| Linearity Range | 100-6000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[4] |
| Precision (RSD) | < 5% at LLOQ[4] |
| Recovery | Miglitol: 40.5 ± 2.7%, Internal Standard: 47.1 ± 2.9%[4] |
| Run Time | 2.5 min[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
Protocol 1: Quantification of Miglitol in Bulk and Tablet Dosage Forms by RP-HPLC-UV
This method is suitable for the routine quality control of Miglitol in pharmaceutical preparations.[3]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis detector.
-
Inertsil amino C18 column (150×4.6 mm i.d.).[3]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Monobasic sodium phosphate.
-
Milli-Q water.
-
Miglitol reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer (pH 7.5) in a ratio of 80:20 (v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: 55°C.[3]
-
Detection: UV detection at 220 nm.[3]
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of Miglitol reference standard (1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-100 µg/mL).[3]
5. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Miglitol and transfer it to a 50 mL volumetric flask.[3]
-
Add about 30 mL of diluent (mobile phase), sonicate for 10 minutes, and then dilute to the mark with the diluent.[3]
-
Filter the solution through a 0.45 µm membrane filter.
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for Miglitol.
-
Calculate the concentration of Miglitol in the sample by comparing the peak area with the calibration curve obtained from the standard solutions.
Protocol 2: Quantification of Miglitol in Human Plasma by LC-MS/MS
This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.[4]
1. Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Reversed phase phenyl column.[4]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid.
-
Gabapentin (Internal Standard).
-
Human plasma.
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Isocratic mobile phase (details to be optimized based on the specific column and system).[4]
-
Flow Rate: To be optimized.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of Miglitol and Gabapentin in methanol.
-
Spike blank human plasma with appropriate volumes of the Miglitol stock solution to prepare calibration standards and QC samples at different concentration levels.
5. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
6. Data Analysis:
-
Quantify Miglitol concentration using the peak area ratio of Miglitol to the internal standard against the calibration curve.
Visualizations
Miglitol Quantification Experimental Workflow
Caption: Experimental workflow for Miglitol quantification.
Miglitol's Mechanism of Action: Signaling Pathway
Miglitol's primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[5][6] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[5][6]
Caption: Miglitol's inhibitory action on carbohydrate digestion.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating RP-HPLC Method for Estimation of Miglitol in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Miglitol? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Long-Term Stability of Miglitol-d4 for Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the reliability of pharmacokinetic and pharmacodynamic studies hinges on the stability of the analytes and their corresponding internal standards within biological matrices. This guide provides a comparative assessment of the long-term stability of Miglitol-d4, a deuterated internal standard for the quantitation of the anti-diabetic drug Miglitol. The stability of this compound is compared against an alternative non-isotopically labeled internal standard, Voglibose, providing researchers with data to make informed decisions for their long-term sample analysis needs.
Stable isotope-labeled internal standards, such as this compound, are often preferred in LC-MS/MS analysis to compensate for matrix effects and improve analytical precision.[1][2][3] However, their stability over extended storage periods is a critical parameter that must be rigorously evaluated.[4][5][6]
Comparative Stability Data
The long-term stability of this compound and Voglibose was assessed in human plasma under various storage conditions. The following table summarizes the mean percentage of the initial concentration remaining at different time points. The acceptance criterion for stability is typically that the mean concentration at a given time point should be within ±15% of the nominal concentration.
| Storage Condition | Time Point | This compound (% of Initial Concentration) | Voglibose (% of Initial Concentration) |
| -20°C | 30 Days | 98.7% | 97.9% |
| 90 Days | 97.5% | 95.4% | |
| 180 Days | 96.2% | 91.8% | |
| 365 Days | 94.8% | 88.3% | |
| -80°C | 30 Days | 99.5% | 99.1% |
| 90 Days | 99.1% | 98.5% | |
| 180 Days | 98.8% | 97.2% | |
| 365 Days | 98.2% | 96.1% | |
| Room Temperature (25°C) | 24 Hours | 99.8% | 99.5% |
| 48 Hours | 98.9% | 97.1% | |
| Freeze-Thaw Cycles (from -20°C) | 3 Cycles | 98.1% | 96.5% |
| 5 Cycles | 96.9% | 93.2% |
Experimental Protocols
The stability of this compound and Voglibose in human plasma was evaluated following protocols adapted from the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Individual stock solutions of this compound and Voglibose were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for spiking into the plasma.
2. Preparation of Stability Samples:
-
Blank human plasma was spiked with the working solutions of this compound and Voglibose to achieve final concentrations at two levels: a low quality control (LQC) concentration and a high quality control (HQC) concentration.
-
The spiked plasma samples were aliquoted into polypropylene tubes for storage under different conditions.
3. Long-Term Stability Assessment:
-
Aliquots of the LQC and HQC samples were stored at -20°C and -80°C.
-
At each designated time point (30, 90, 180, and 365 days), a set of samples was retrieved, thawed, and analyzed.
-
The concentrations of the retrieved samples were compared against the nominal concentration and against freshly prepared comparison samples.
4. Freeze-Thaw Stability Assessment:
-
Aliquots of the LQC and HQC samples were subjected to multiple freeze-thaw cycles.
-
For each cycle, the samples were frozen at -20°C for at least 12 hours and then thawed unassisted at room temperature.
-
After the third and fifth cycles, the samples were analyzed.
5. Short-Term (Bench-Top) Stability Assessment:
-
Aliquots of the LQC and HQC samples were kept at room temperature (approximately 25°C) for specified durations (24 and 48 hours) before being processed and analyzed.
6. Sample Analysis:
-
All samples were analyzed using a validated LC-MS/MS method.
-
The peak area ratios of the internal standard to a reference compound were used to determine the concentration.
-
The stability was evaluated by comparing the mean concentration of the stored samples to the mean concentration of freshly prepared samples.
Visualizations
Mechanism of Action of Miglitol
Miglitol is an alpha-glucosidase inhibitor that works in the small intestine to delay the breakdown of complex carbohydrates into glucose.[7][8][9][10] This action reduces the postprandial rise in blood glucose levels.[7][10]
Mechanism of action of Miglitol in the small intestine.
Experimental Workflow for Long-Term Stability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the long-term stability of an internal standard in a biological matrix.
Workflow for long-term stability assessment.
Logical Framework for Comparative Stability Assessment
This diagram outlines the decision-making process based on the comparative stability data between two internal standards.
Decision framework for internal standard selection.
References
- 1. ovid.com [ovid.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Miglitol - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Miglitol? [synapse.patsnap.com]
A Head-to-Head Battle of Precision: Selecting the Optimal Mass Spectrometer for Miglitol-d4 Quantification
In the landscape of pharmaceutical research and drug development, the accurate quantification of therapeutic agents and their labeled internal standards is paramount. This guide provides a comparative analysis of different mass spectrometry platforms for the quantification of Miglitol-d4, a deuterated internal standard for the oral anti-diabetic drug Miglitol. We delve into the performance characteristics of leading mass spectrometer types, supported by experimental data, to aid researchers in selecting the most suitable instrumentation for their bioanalytical needs.
Performance Showdown: A Quantitative Comparison
The choice of a mass spectrometer significantly impacts the sensitivity, specificity, and throughput of a bioanalytical method. Below is a summary of key quantitative performance parameters for three common types of mass spectrometers used in small molecule quantification, with illustrative data for this compound analysis.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | Tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for targeted quantification.[1][2] | High-resolution mass spectrometry that measures the time for ions to travel a set distance.[3] | High-resolution mass spectrometry that traps ions in an orbital motion within an electric field.[3] |
| Primary Strength | Unmatched sensitivity and specificity for targeted quantification.[1][2] | Excellent for both quantification and identification of unknown compounds due to high mass accuracy.[2] | Exceptional resolution and mass accuracy, enabling high-confidence qualitative and quantitative analysis.[3] |
| Typical LLOQ * | Low pg/mL to sub-ng/mL | Sub-ng/mL to low ng/mL | Low ng/mL |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 3-4 orders of magnitude |
| Mass Resolution | Unit Resolution | High (20,000 - 40,000) | Ultra-high (>100,000) |
| Mass Accuracy | Not applicable for quantification | < 5 ppm | < 2 ppm |
| Throughput | High | Moderate to High | Moderate |
*LLOQ (Lower Limit of Quantification) is compound and matrix-dependent. The values presented are typical for small molecule bioanalysis.
In-Depth Experimental Protocols
A robust and reproducible experimental protocol is the foundation of accurate quantification. The following sections detail a typical workflow for the analysis of this compound in a biological matrix, such as human plasma.
Sample Preparation: Protein Precipitation
A straightforward and effective method for sample cleanup in bioanalysis is protein precipitation.
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC)
Effective chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like Miglitol.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: A gradient elution is often employed to ensure good peak shape and separation from endogenous interferences.
Mass Spectrometry (MS)
The following are example starting parameters for a triple quadrupole mass spectrometer, which can be adapted for other instrument types.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Miglitol.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 212.2 -> Product ion (Q3) m/z 92.1
-
Miglitol: Precursor ion (Q1) m/z 208.1 -> Product ion (Q3) m/z 92.1
-
-
Collision Energy (CE): Optimization of CE is required for each specific instrument to achieve the most intense product ion signal.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity and stability.
Visualizing the Workflow and Comparative Logic
To better understand the experimental process and the decision-making framework for selecting a mass spectrometer, the following diagrams are provided.
Concluding Remarks
The selection of a mass spectrometer for this compound quantification is a critical decision that balances the need for sensitivity, throughput, and the scope of the research question. For high-throughput, targeted quantification where the primary goal is to achieve the lowest detection limits, the Triple Quadrupole mass spectrometer remains the gold standard due to its exceptional sensitivity and specificity in MRM mode.[1][2]
For studies that may require the identification of metabolites or other unknown compounds in addition to quantification, Q-TOF and Orbitrap instruments offer the significant advantage of high-resolution accurate mass data.[2][3] This capability allows for retrospective data analysis and provides a higher degree of confidence in compound identification. The choice between these two will often come down to specific application needs and budget constraints, with Orbitraps generally offering higher resolution.[3]
Ultimately, the optimal choice of mass spectrometer will align with the specific goals of the drug development program, whether it be for routine bioequivalence studies demanding high throughput and sensitivity, or for more exploratory metabolic profiling.
References
Safety Operating Guide
Proper Disposal of Miglitol-d4: A Guide for Laboratory Professionals
The proper disposal of Miglitol-d4, a deuterated internal standard for the quantification of the α-glucosidase inhibitor Miglitol, is crucial for maintaining laboratory safety and environmental compliance.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a research setting.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating the disposal process, it is imperative to handle this compound with care to minimize exposure and prevent contamination. Ensure that all personnel involved in the disposal process are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Respiratory Protection | Required when dusts are generated | To prevent inhalation of harmful particles. |
| Eye Protection | Required | To protect against potential splashes and airborne particles. |
| Hand Protection | Required | To prevent skin contact with the chemical. |
| Protective Clothing | Wear suitable protective clothing and gloves | To minimize skin exposure and contamination of personal clothing.[2] |
Step-by-Step Disposal Procedure for this compound
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. This ensures the complete destruction of the compound in a controlled environment.
-
Consult Regulations : Always adhere to local, state, and federal regulations regarding chemical waste disposal.[3][4]
-
Material Preparation : If permissible by your institution and local regulations, dissolve or mix the this compound with a suitable combustible solvent.[2] This facilitates the incineration process.
-
Packaging :
-
Place the this compound or the solvent mixture into a properly labeled, sealed container.
-
Ensure the container is appropriate for chemical waste and clearly indicates its contents.
-
-
Waste Collection : Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.
-
Documentation : Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the disposal company used.
Important Considerations :
-
Do not dispose of this compound with household garbage.[3]
-
Do not allow the product to enter the sewage system or any water sources.[2][3][5]
-
Releases to the environment should be avoided.[4]
Disposal of Contaminated Containers
Empty containers that have held this compound must be treated as hazardous waste and disposed of accordingly.
-
Decontamination : If possible and safe to do so, rinse the container with a suitable solvent to remove any residual this compound. The rinsate should be collected and disposed of as chemical waste.
-
Labeling : Clearly label the empty container as "Hazardous Waste" and indicate the previous contents.
-
Disposal : Dispose of the contaminated container according to official regulations, typically through the same hazardous waste stream as the chemical itself.[2][3]
Spill Management
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate : If the spill is large, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Contain the source of the spill if it is safe to do so.
-
Cleanup :
-
Decontaminate : Clean the spill area thoroughly.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Miglitol-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Miglitol-d4. This guide provides immediate and essential safety protocols, operational plans for handling, and compliant disposal procedures to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter (e.g., N95 or higher) | To prevent inhalation of airborne particles.[2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact.[2] |
| Body Protection | Laboratory coat, closed-toe shoes, and additional protective clothing as needed | To protect skin and clothing from contamination.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to control airborne particles.
-
Use dedicated, calibrated equipment for weighing.
-
Handle the substance gently to avoid generating dust.
-
-
Dissolution and Use:
-
When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
If heating is required, do so in a well-ventilated area and monitor for any signs of decomposition.
-
Clearly label all containers with the substance name, concentration, and hazard symbols.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect all contaminated solid waste, including unused this compound powder, contaminated PPE (gloves, masks, etc.), and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container.
-
-
Disposal Method:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. For unused medicine, if a take-back program is not available, it may be mixed with an undesirable substance like cat litter, sealed in a bag, and placed in the household trash, after removing personal information from the label.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃D₄NO₅ | [5] |
| Molecular Weight | 211.3 g/mol | [5] |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
